molecular formula C8H14N4 B1384564 1,3,6-trimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyrazine CAS No. 1375472-98-2

1,3,6-trimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyrazine

Numéro de catalogue: B1384564
Numéro CAS: 1375472-98-2
Poids moléculaire: 166.22 g/mol
Clé InChI: OVPAZKRGGDGVAI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1,3,6-Trimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyrazine ( 1375472-98-2) is a synthetically accessible fused bicyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure features a partially hydrogenated pyrazolo[3,4-b]pyrazine core, a scaffold known for its versatility and potential as a building block for pharmacologically active molecules . The compound's molecular formula is C8H14N4, with a molecular weight of 166.22 g/mol. This scaffold is structurally analogous to the prominent pyrazolo[3,4-b]pyridine family, which is extensively researched due to its similarity to purine bases like adenine and guanine . This structural mimicry allows such fused heterocycles to interact with a wide array of biological targets, including various kinases and enzymes . While research on the specific pyrazine variant is emerging, its core structure is a valuable template for developing novel therapeutic agents. Researchers can leverage this compound as a key intermediate to create libraries of derivatives for high-throughput screening against diseases such as cancer, inflammatory conditions, and central nervous system disorders . The presence of multiple nitrogen atoms in the ring system enhances its ability to form hydrogen bonds, which can improve target binding affinity . The methyl substituents at the 1, 3, and 6 positions provide sites for further chemical modification, allowing for fine-tuning of the compound's physicochemical properties and pharmacokinetic profile. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, consulting the relevant safety data sheet (SDS) before use.

Propriétés

IUPAC Name

1,3,6-trimethyl-4,5,6,7-tetrahydropyrazolo[3,4-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4/c1-5-4-9-7-6(2)11-12(3)8(7)10-5/h5,9-10H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVPAZKRGGDGVAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2=C(N1)N(N=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

characterization of 1,3,6-trimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyrazine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Characterization of 1,3,6-trimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyrazine

Executive Summary: This document provides a comprehensive technical framework for the characterization of the saturated pyrazolo[3,4-b]pyrazine scaffold, with a specific focus on the target molecule, 1,3,6-trimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyrazine. While specific experimental data for this exact compound is not available in the cited literature, this guide synthesizes established methodologies and data from structurally analogous compounds to provide a robust protocol for its synthesis, purification, and detailed characterization. The protocols and expected outcomes detailed herein are designed for researchers, medicinal chemists, and drug development professionals engaged in the study of novel heterocyclic entities.

Introduction to the Pyrazolo[3,4-b]pyrazine Core

The pyrazolo[3,4-b]pyrazine ring system is a fused heterocyclic scaffold of significant interest in medicinal chemistry. This core is comprised of a pyrazole ring fused to a pyrazine ring, creating a bicyclic structure with a high density of nitrogen atoms. These nitrogen-rich heterocycles are key building blocks in the development of novel therapeutic agents due to their diverse biological activities.[1] The parent aromatic scaffold has been explored for applications ranging from antitumor to anti-inflammatory agents.[2][3]

The subject of this guide, 1,3,6-trimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyrazine, represents a saturated (or partially reduced) analogue of this core. The reduction of the pyrazine ring introduces a three-dimensional stereochemistry and conformational flexibility, which can significantly influence its pharmacological profile and physicochemical properties compared to its planar aromatic counterparts. This guide outlines the critical experimental and analytical steps required to fully characterize this and similar saturated heterocyclic systems.

Proposed Synthesis and Mechanistic Considerations

A plausible synthetic route to the target compound can be conceptualized based on established methods for constructing the pyrazolo[3,4-b]pyridine and pyrazine rings.[4][5] A common and effective strategy involves the condensation of a substituted aminopyrazole with a suitable dicarbonyl compound or its equivalent.

Proposed Synthetic Workflow

A logical approach would involve the cyclization of 5-amino-1,3-dimethyl-1H-pyrazole with a protected or masked α-aminoketone derivative.

Synthetic_Workflow cluster_reactants Starting Materials cluster_process Reaction & Cyclization cluster_product Final Product A 5-Amino-1,3-dimethyl-1H-pyrazole C Condensation & Reductive Amination A->C Step 1a B N-Boc-1-aminopropan-2-one B->C Step 1b D Deprotection & Intramolecular Cyclization C->D Intermediate E 1,3,6-trimethyl-1H,4H,5H, 6H,7H-pyrazolo[3,4-b]pyrazine D->E Final Product

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis (Hypothetical)

Rationale: This protocol employs a reductive amination followed by an acid-catalyzed cyclization. The Boc-protecting group on the aminoketone prevents self-condensation and directs the initial reaction to form the C-N bond between the pyrazole and the ketone.

  • Step 1: Reductive Amination.

    • To a solution of 5-amino-1,3-dimethyl-1H-pyrazole (1.0 eq) in methanol, add N-Boc-1-aminopropan-2-one (1.1 eq).

    • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

    • Cool the reaction to 0 °C and add sodium borohydride (NaBH₄, 1.5 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with water and extract the product with ethyl acetate. The resulting intermediate is the N-Boc protected diamine.

  • Step 2: Deprotection and Cyclization.

    • Dissolve the crude intermediate from Step 1 in a 4M solution of HCl in dioxane.

    • Stir the mixture at 50 °C for 4 hours, monitoring the reaction by TLC.

    • Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

    • Extract the final product with dichloromethane, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

  • Purification.

    • Purify the crude product via column chromatography on silica gel to yield the pure 1,3,6-trimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyrazine.

Structural Elucidation and Physicochemical Properties

Chemical Structure

Caption: Structure of 1,3,6-trimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyrazine.

Physicochemical Properties (Predicted)

The expected physicochemical properties are summarized below. These are predictive and require experimental verification.

PropertyPredicted Value/ObservationRationale
Molecular Formula C₉H₁₆N₄From structure
Molecular Weight 180.25 g/mol From formula
Melting Point Likely a low-melting solid or oilSaturated rings and methyl groups reduce crystal lattice energy compared to planar analogues.[6]
Solubility Soluble in methanol, chloroform, DMSOThe presence of four nitrogen atoms allows for hydrogen bonding with protic solvents.
Appearance Colorless to pale yellow solid/oilLack of an extended conjugated system suggests no absorption in the visible range.

Spectroscopic Characterization

A multi-spectroscopic approach is essential for unambiguous structure confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity and stereochemistry of the molecule.

Protocol: NMR Sample Preparation

  • Accurately weigh 5-10 mg of the purified compound.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.[7]

Expected ¹H NMR Spectral Data (in CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~3.8 Singlet 3H N1-CH₃ Methyl on pyrazole nitrogen, typical range.
~3.2-3.5 Multiplet 2H C7-H₂ Methylene adjacent to two nitrogen atoms.
~2.8-3.1 Multiplet 2H C5-H₂ Methylene adjacent to one nitrogen atom.
~4.5 Broad Singlet 1H N4-H Exchangeable proton on secondary amine.
~2.4 Singlet 3H N6-CH₃ Methyl on saturated pyrazine nitrogen.

| ~2.2 | Singlet | 3H | C3-CH₃ | Methyl on pyrazole carbon. |

Expected ¹³C NMR Spectral Data (in CDCl₃)

Chemical Shift (δ, ppm) Assignment Rationale
~150 C 3 Quaternary carbon of the pyrazole ring.[6]
~140 C 7a Quaternary carbon at the ring junction.
~105 C 3a Quaternary carbon at the ring junction.
~50 C 7 Methylene carbon adjacent to two nitrogens.
~45 C 5 Methylene carbon adjacent to one nitrogen.
~40 N6-C H₃ Methyl carbon on saturated nitrogen.
~35 N1-C H₃ Methyl carbon on pyrazole nitrogen.

| ~15 | C3-C H₃ | Methyl carbon on pyrazole carbon. |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis.

Protocol: MS Analysis

  • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Introduce the sample into an electrospray ionization (ESI) source for high-resolution mass spectrometry (HRMS) to confirm the elemental composition.[8]

  • For fragmentation data, electron ionization (EI) can be used if the compound is sufficiently volatile.[9]

Expected Mass Spectrometry Data

m/z Value Ion Analysis
181.1448 [M+H]⁺ The protonated molecular ion. HRMS would confirm the C₉H₁₇N₄⁺ formula.
180.1370 [M]⁺ The molecular ion peak, expected to be prominent in EI-MS.[9]

| Various | Fragments | Expect losses of methyl groups (m/z 15), and cleavage of the saturated pyrazine ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Protocol: IR Analysis

  • The spectrum can be recorded on a neat sample (if liquid) using a thin film between KBr plates or as a KBr pellet (if solid).

  • Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for a solid or liquid sample.[7]

Expected IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3300 N-H Stretch Secondary Amine (N4-H)
2950-2850 C-H Stretch Aliphatic (CH₂, CH₃)
~1580 C=N Stretch Pyrazole ring
~1450 C-H Bend Aliphatic (CH₂, CH₃)

| 1300-1100 | C-N Stretch | Amines |

Overall Characterization Workflow

The logical flow for a full characterization campaign is outlined below.

Characterization_Workflow A Synthesis & Purification B Mass Spectrometry (HRMS) Confirm Molecular Formula A->B C NMR Spectroscopy (1H, 13C, 2D) B->C D Structural Confirmation C->D E IR Spectroscopy Confirm Functional Groups D->E Yes H Refine Structure D->H No F X-ray Crystallography (if crystalline solid) E->F G Final Structure Elucidated E->G F->G Definitive H->C Re-evaluate Data

Sources

The 1,3,6-Trimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyrazine Scaffold: Mechanism of Action and Applications in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the transition from planar, fully aromatic rings to partially saturated, three-dimensional architectures is a critical strategy for improving target selectivity and pharmacokinetic profiles. The compound 1,3,6-trimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyrazine (CAS: 1375472-98-2) and its functionalized derivatives represent a highly privileged, partially saturated bicyclic pharmacophore [1].

By fusing a pyrazole ring with a tetrahydropyrazine ring, this scaffold escapes the "flatland" of traditional medicinal chemistry. This whitepaper provides an in-depth technical analysis of the structural biology, dual mechanisms of action (kinase hinge-binding and phosphatase allosteric modulation), and the self-validating experimental workflows required to evaluate this scaffold in preclinical development.

Structural Biology & Pharmacophore Profiling

The core advantage of the 1,3,6-trimethyl-tetrahydropyrazolo[3,4-b]pyrazine system lies in its unique geometric and electronic properties. Fully aromatic pyrazolo-pyrazines exhibit near-perfect planarity (planarity index ~0.001). In contrast, the saturation of the pyrazine ring (4H, 5H, 6H, 7H) introduces sp3-hybridized carbons, resulting in a substantial distortion from ideal aromatic geometry (planarity index ~0.087)[2].

Causality in Scaffold Selection

Medicinal chemists actively select this scaffold over traditional flat indazoles for three fundamental reasons:

  • Enhanced Aqueous Solubility: The disruption of crystal lattice packing energy due to the 3D conformation significantly increases aqueous solubility compared to flat analogs.

  • Optimized Lipophilic Ligand Efficiency (LLE): The incorporation of basic aliphatic amines within the tetrahydropyrazine ring lowers the overall partition coefficient (LogD), reducing off-target promiscuity (such as hERG channel inhibition).

  • Vectorial Functionalization: The 1, 3, and 6-methyl positions serve as precise vectors. The N1-methyl directs toward the solvent-exposed region, the C3-methyl probes the kinase gatekeeper pocket, and the C6-methyl interacts with the ribose-binding pocket.

Pharmacophore Core 1,3,6-Trimethyl-tetrahydropyrazolo[3,4-b]pyrazine (3D Scaffold) Pyrazole Pyrazole Ring (Hinge Binder / H-Bonding) Core->Pyrazole THP Tetrahydropyrazine Ring (sp3 character / Solubility) Core->THP Sub1 N1-Methyl (Solvent Vector) Pyrazole->Sub1 Sub3 C3-Methyl (Gatekeeper Pocket) Pyrazole->Sub3 Sub6 C6-Methyl (Ribose Pocket) THP->Sub6

Figure 1: Pharmacophore mapping and functional vectors of the pyrazolo-pyrazine scaffold.

Mechanism of Action I: ATP-Competitive Kinase Inhibition

The pyrazolo[3,4-b]pyrazine core is a highly effective Type I kinase inhibitor scaffold, most notably utilized in targeting the Serum and Glucocorticoid-Regulated Kinase 1 (SGK1)[3].

The Hinge-Binding Paradigm

In the ATP-binding cleft of kinases, the pyrazole nitrogens act as a bidentate hydrogen bond donor/acceptor pair. They form critical interactions with the backbone amide and carbonyl groups of the kinase "hinge" region.

  • Kinetic Advantage: Unlike traditional indazole inhibitors, the pyrazolo[3,4-b]pyrazine core retains profound inhibitory activity (<15 nM) even in the presence of physiological, high ATP concentrations (up to 500 μM). This is driven by additional protein-ligand electrostatic interactions facilitated by the pyrazine ring nitrogens, which drastically reduce the inhibitor's off-rate ( koff​ ) [3].

SGK1_Inhibition PI3K PI3K Activation PDK1 PDK1 PI3K->PDK1 SGK1 SGK1 (Active) PDK1->SGK1 Phosphorylation (Thr256) Downstream Ion Channels / Apoptosis Regulation SGK1->Downstream Substrate Phosphorylation Inhibitor Pyrazolo-pyrazine (ATP Competitive) Inhibitor->SGK1 Hinge Binding

Figure 2: Mechanism of SGK1 kinase inhibition via the PI3K signaling pathway.

Mechanism of Action II: Allosteric Modulation of Phosphatases

Beyond kinases, the pyrazolo[3,4-b]pyrazine scaffold has emerged as a breakthrough allosteric modulator of SHP2 (Src homology region 2-containing protein tyrosine phosphatase 2), a critical node in the RAS-MAPK pathway [4][5].

The "Molecular Glue" Mechanism

SHP2 exists in an auto-inhibited "closed" state where its N-SH2 domain blocks the catalytic PTP domain. Oncogenic RTK signaling typically forces SHP2 into an "open" active state. Derivatives of the tetrahydropyrazolo[3,4-b]pyrazine scaffold bind to a tunnel-like allosteric pocket located at the interface of the N-SH2, C-SH2, and PTP domains. The basic nitrogen of the tetrahydropyrazine ring forms a critical salt bridge with acidic residues (e.g., Glu250) in the allosteric pocket, acting as a "molecular glue" that locks SHP2 in its closed, inactive conformation, thereby starving downstream RAS of its activation signal [4].

Quantitative Data Presentation

To illustrate the causality behind scaffold selection, the following table summarizes the comparative physicochemical and biochemical advantages of transitioning from a planar indazole to the 3D pyrazolo[3,4-b]pyrazine scaffold during lead optimization.

ParameterPlanar Indazole AnalogTetrahydropyrazolo[3,4-b]pyrazineBiological Implication
Aqueous Solubility (pH 7.4) < 0.001 mg/mL> 0.5 mg/mLImproved oral bioavailability and formulation.
LogD (Lipophilicity) 4.52.2Reduced non-specific binding; higher LLE.
Target IC50 (High ATP) 120 nM12 nMMaintained efficacy in physiological environments.
hERG Inhibition (IC50) 2 μM (Toxic)> 50 μM (Safe)Mitigation of cardiotoxicity due to sp3 character.

Self-Validating Experimental Protocols

To ensure scientific integrity and trustworthiness, the evaluation of these compounds requires a self-validating workflow. A biochemical hit must be immediately validated by a cellular target-engagement assay to rule out assay artifacts (e.g., aggregation or fluorescence quenching).

Protocol 1: SHP2 Biochemical Allosteric Assay

Causality: This assay measures the direct stabilization of the auto-inhibited state using a fluorogenic substrate.

  • Reagent Preparation: Prepare full-length wild-type SHP2 protein (0.5 nM) in assay buffer (60 mM HEPES pH 7.2, 75 mM NaCl, 0.05% Tween-20, 1 mM DTT).

  • Compound Incubation: Dispense the pyrazolo[3,4-b]pyrazine derivative (10-point dose-response, starting at 10 μM) into a 384-well plate. Add the SHP2 protein and incubate for 30 minutes at room temperature to allow allosteric pocket binding.

  • Activation & Substrate Addition: Add a bis-tyrosylphosphorylated activating peptide (e.g., IRS1_pY1172/pY1222) at 0.5 μM, followed immediately by 1 μM DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate).

  • Kinetic Readout: Measure fluorescence (Ex: 340 nm / Em: 450 nm) dynamically over 20 minutes. Calculate the IC50 based on the initial velocity ( V0​ ) of DiFMUP cleavage.

Protocol 2: Cellular pERK Target Engagement Assay

Causality: Biochemical potency is irrelevant if the compound cannot cross the cell membrane or is effluxed. Downstream ERK phosphorylation acts as the validation node.

  • Cell Culture: Seed KYSE-520 cells (EGFR-amplified, highly dependent on SHP2) at 10,000 cells/well in a 96-well plate. Starve overnight in serum-free media.

  • Treatment: Treat cells with the inhibitor for 2 hours.

  • Stimulation & Lysis: Stimulate with EGF (10 ng/mL) for 10 minutes. Lyse cells immediately using RIPA buffer supplemented with protease/phosphatase inhibitors.

  • Quantification: Use an AlphaLISA pERK1/2 kit to quantify phospho-ERK levels. A corresponding drop in pERK confirms on-target cellular efficacy.

Workflow Synthesis Scaffold Synthesis & Functionalization Biochem Biochemical Assay (Target Engagement) Synthesis->Biochem Cellular Cellular Assay (pERK / Biomarker) Biochem->Cellular IC50 < 100nM ADME In Vitro ADME (Solubility / hERG) Cellular->ADME Cellular Efficacy ADME->Synthesis Feedback Loop Lead Lead Optimization ADME->Lead Favorable Profile

Figure 3: Self-validating experimental workflow for progressing pyrazolo-pyrazine hits.

References

  • Chemsrc Chemical Database. "1,3,6-trimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyrazine - Chemical & Physical Properties." ChemSrc. Available at:[Link]

  • Mederski, W. W., et al. "Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors." Journal of Medicinal Chemistry, 2014. Available at:[Link]

  • Sabnis, R. W. "Novel Pyrazolo[3,4‑b]pyrazines as SHP2 Inhibitors for Treating Cancer." ACS Medicinal Chemistry Letters, 2021. Available at:[Link]

  • Taylor, A. M., et al. "Pyrazolo[3,4-b]pyrazine SHP2 phosphatase inhibitors and methods of use thereof." U.S. Patent US-12138263-B2, Relay Therapeutics Inc., 2024.

An In-depth Technical Guide to Determining the Solubility of 1,3,6-trimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyrazine in Organic Solvents

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The pyrazolo[3,4-b]pyrazine scaffold is a heterocyclic structure of significant interest in medicinal chemistry and drug discovery, with derivatives showing a range of biological activities, including potential antibacterial applications.[1][2] The specific compound, 1,3,6-trimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyrazine, represents a novel molecule within this class. For any compound to advance through the drug discovery pipeline—from initial in vitro screening to formulation—a thorough understanding of its physicochemical properties is paramount. Among these, solubility is a critical determinant of a compound's behavior, influencing everything from bioavailability and absorption to the feasibility of its synthesis and purification.[3][4]

This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals to systematically determine the solubility of 1,3,6-trimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyrazine in various organic solvents. Rather than presenting pre-existing data for this specific molecule, which is not widely published, this document serves as an expert-led methodological guide. It outlines the foundational principles of solubility, details the gold-standard experimental protocols, and explains the causality behind key procedural choices, empowering researchers to generate reliable and reproducible solubility data for this and other novel compounds.

Theoretical Framework: The Principles of Solubility

The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like."[5][6] This concept is rooted in the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute's crystal lattice and disrupt solvent-solvent interactions must be compensated by the energy released from the formation of new, stable solute-solvent interactions.[6] The key factors influencing these interactions are polarity, hydrogen bonding, and molecular size.

Solvent Polarity

Organic solvents are broadly classified based on their polarity, which arises from the distribution of electron density within their molecules.[7]

  • Polar Solvents: These possess large dipole moments due to bonds between atoms with significantly different electronegativities (e.g., O-H, N-H).[7][8] They are effective at dissolving polar compounds.

    • Polar Protic Solvents: Contain O-H or N-H bonds and can act as both hydrogen bond donors and acceptors (e.g., methanol, ethanol, water).[7][8] They are particularly effective at solvating ions and polar molecules that can participate in hydrogen bonding.

    • Polar Aprotic Solvents: Lack O-H or N-H bonds but still have a significant dipole moment (e.g., Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Acetone).[8] They can accept hydrogen bonds but cannot donate them. Their high polarity allows them to dissolve a wide range of compounds, including charged species.[7]

  • Nonpolar Solvents: Have small or zero dipole moments, with electron density distributed evenly (e.g., hexane, toluene, diethyl ether).[7][9] They dissolve nonpolar compounds primarily through weaker van der Waals forces.[9]

The structure of 1,3,6-trimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyrazine contains several nitrogen atoms and a saturated heterocyclic ring system. The nitrogen atoms introduce polarity and potential sites for hydrogen bond acceptance. Therefore, it is predicted to have higher solubility in polar solvents compared to nonpolar ones.

Hydrogen Bonding

The ability of a solvent or solute to form hydrogen bonds is a powerful driver of solubility.[10] Protic solvents like alcohols can form strong hydrogen bonds, which can significantly stabilize dissolved solute molecules that have hydrogen bond acceptor sites (like the nitrogen atoms in the pyrazolopyrazine core).[8] The stability of hydrogen-bonded complexes can, counterintuitively, sometimes increase in more polar solvents if there is substantial charge transfer between the interacting molecules.[10]

Table 1: Classification and Properties of Common Organic Solvents This table provides a reference for selecting a diverse range of solvents for solubility screening, categorized by their polarity and hydrogen bonding capability.

Solvent ClassExample SolventDielectric Constant (ε)Polarity TypeH-Bonding
Polar Protic Methanol32.7PolarDonor & Acceptor
Ethanol24.5PolarDonor & Acceptor
Isopropanol19.9PolarDonor & Acceptor
Water80.1PolarDonor & Acceptor
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7PolarAcceptor Only
Acetonitrile (ACN)37.5PolarAcceptor Only
Acetone20.7PolarAcceptor Only
Ethyl Acetate6.0IntermediateAcceptor Only
Nonpolar Dichloromethane (DCM)9.1BorderlineNone
Toluene2.4NonpolarNone
Diethyl Ether4.3NonpolarAcceptor Only
Hexane1.9NonpolarNone

Experimental Methodology: Determining Thermodynamic Solubility

For drug discovery and development, the most relevant solubility measurement is the thermodynamic equilibrium solubility . This is the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature and pressure when the system has reached equilibrium.[4] The most reliable and widely used technique for this measurement is the Shake-Flask Method .[9][11][12][13]

The Shake-Flask Method: A Gold Standard Protocol

The principle of the shake-flask method is to create a saturated solution by adding an excess of the solid compound to the solvent and agitating the mixture until equilibrium is achieved.[9] The concentration of the dissolved compound is then measured in the supernatant.

Diagram 1: General Workflow for Solubility Determination

G cluster_prep Preparation Phase cluster_equil Equilibration Phase cluster_sep Separation Phase cluster_analysis Analysis Phase A Weigh Excess Compound B Add Known Volume of Solvent A->B C Agitate at Constant Temperature (24-72h) B->C D Centrifuge to Pellet Undissolved Solid C->D E Filter Supernatant (e.g., 0.22 µm PTFE filter) D->E F Prepare Serial Dilutions of Filtrate E->F G Analyze by HPLC-UV F->G H Quantify Against Calibration Curve G->H

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Step-by-Step Protocol:

  • Preparation of Solutions:

    • To a series of appropriately sized glass vials (e.g., 4 mL), add an excess amount of solid 1,3,6-trimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyrazine. "Excess" means enough solid should remain undissolved at equilibrium; a starting point is to add ~10 mg of the compound.

    • Causality: Using a clear excess ensures that the resulting solution is truly saturated. If all the solid dissolves, the true solubility limit has not been reached.[11]

    • Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial. Perform this for each selected solvent in triplicate to ensure statistical validity.[12]

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker or on a stirring plate within a temperature-controlled incubator, typically set to 25 °C or 37 °C depending on the application context.[12]

    • Agitate the mixtures for a sufficient period to reach equilibrium. This is a critical step; for novel compounds, equilibrium time should be determined empirically by taking measurements at various time points (e.g., 24, 48, and 72 hours). Equilibrium is reached when the measured concentration no longer increases over time.[12][13] A 48-hour period is often a robust starting point.

  • Phase Separation:

    • After equilibration, remove the vials and allow them to stand undisturbed for a short period to let the excess solid settle.

    • To separate the saturated liquid phase from the undissolved solid, centrifugation is highly recommended. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).[9]

    • Immediately after centrifugation, carefully withdraw a portion of the clear supernatant using a pipette.

    • Filter the withdrawn supernatant through a chemically inert syringe filter (e.g., a 0.22 µm PTFE filter) into a clean analysis vial.[9]

    • Causality: This two-step separation process is crucial. Centrifugation pellets the bulk of the solid, and filtration removes any remaining microscopic particulates that could otherwise dissolve during the analysis step, leading to an overestimation of solubility.[14] Adsorption of the compound to the filter material should be checked and can be minimized by discarding the first small portion of the filtrate.

  • Quantification (See Section 2.2):

    • Accurately dilute the filtered supernatant with a suitable mobile phase or solvent to bring its concentration within the linear range of the analytical instrument's calibration curve.

    • Analyze the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method.[9][15]

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred analytical technique for quantifying solubility due to its high precision, sensitivity, and ability to separate the analyte from potential impurities or degradation products, which is a significant advantage over simple UV spectroscopy.[14][15][16]

Diagram 2: HPLC Quantification Workflow

G A Prepare Stock Solution of Known Concentration B Create Serial Dilutions (Standards) A->B C Inject Standards into HPLC B->C D Generate Calibration Curve (Peak Area vs. Concentration) C->D G Calculate Concentration Using Calibration Curve D->G E Inject Diluted Samples from Shake-Flask F Measure Peak Area of Samples E->F F->G

Caption: Workflow for creating and using an HPLC calibration curve for quantification.

Step-by-Step Protocol for HPLC Analysis:

  • Method Development (Brief):

    • Column: A reversed-phase C18 column is a versatile starting point for a molecule of this type.

    • Mobile Phase: A mixture of water (often with 0.1% formic acid or trifluoroacetic acid to improve peak shape) and an organic modifier like acetonitrile or methanol.[17] A gradient elution (e.g., starting at 10% organic and ramping up to 95%) is useful for initial method development to find the optimal separation conditions.

    • Detector: A UV detector set to a wavelength where the compound has maximum absorbance (determined by a UV scan of a dilute solution).

  • Preparation of Calibration Standards:

    • Prepare a primary stock solution by accurately weighing a small amount of the compound and dissolving it in a known volume of a suitable solvent (e.g., acetonitrile or DMSO) in which it is freely soluble.

    • From this stock solution, perform a series of accurate serial dilutions to create at least five standard solutions of known concentrations that bracket the expected concentration of the diluted samples.[9]

  • Analysis:

    • Inject the standard solutions into the HPLC system, from lowest to highest concentration.

    • Generate a calibration curve by plotting the peak area (from the chromatogram) versus the known concentration of each standard. The resulting plot should be linear with a correlation coefficient (R²) > 0.995.[17]

    • Inject the diluted, filtered samples from the shake-flask experiment (in triplicate).

    • Record the peak area for each sample injection.

Data Analysis and Reporting

  • Calculate Concentration: Using the linear regression equation from the calibration curve (y = mx + c, where y is peak area and x is concentration), calculate the concentration of the diluted sample.

  • Account for Dilution: Multiply the calculated concentration by the dilution factor used in step 4 of the shake-flask protocol to determine the final solubility of the compound in the original solvent.

  • Report Results: The solubility should be reported in standard units, such as mg/mL or molarity (mol/L), and should always include the solvent used and the temperature at which the experiment was conducted.[9]

Table 2: Example Data Reporting Template

SolventTemperature (°C)Mean Solubility (mg/mL)Standard DeviationMolar Solubility (mol/L)
Methanol25[Calculated Value][Calculated Value][Calculated Value]
Acetonitrile25[Calculated Value][Calculated Value][Calculated Value]
Ethyl Acetate25[Calculated Value][Calculated Value][Calculated Value]
Toluene25[Calculated Value][Calculated Value][Calculated Value]
Hexane25[Calculated Value][Calculated Value][Calculated Value]

Conclusion

Determining the solubility of a novel compound like 1,3,6-trimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyrazine is a foundational step in its development pathway. While direct solubility data may not be readily available, a systematic and rigorous application of the shake-flask method coupled with HPLC quantification provides a reliable means to generate this critical information. By understanding the underlying principles of solvent-solute interactions and meticulously following a validated experimental protocol, researchers can confidently characterize the solubility profile of this and other molecules of interest. This data is indispensable for guiding future experiments in medicinal chemistry, process development, and pharmaceutical formulation.

References

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
  • Enamine. Shake-Flask Solubility Assay.
  • Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.
  • Organic Solvents. (2024, April 29). Organic Solvents: Complete Guide, Industrial Uses & Safety.
  • BenchChem. General Experimental Protocol for Determining Solubility.
  • World Health Organization (WHO). (2019). Annex 4.
  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?.
  • Experiment: Solubility of Organic & Inorganic Compounds.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Journal of Pharmaceutical and Toxicological Methods. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • Phenomenex. HPLC Testing Procedure.
  • NIH. (2025, July 29). Physics-Based Solubility Prediction for Organic Molecules - PMC.
  • Sciforum. The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD.
  • Polarity of Solvents.
  • Guidechem. tert-butyl 1,3,6-trimethyl-1h,4h,5h,6h,7h-pyrazolo[3,4-b]pyrazine-4-carboxylate.
  • Chemistry LibreTexts. (2023, August 29). High Performance Liquid Chromatography.
  • NIH. (2025, January 7). Striking Impact of Solvent Polarity on the Strength of Hydrogen‐Bonded Complexes: A Nexus Between Theory and Experiment - PMC.
  • Chemistry LibreTexts. (2022, September 30). 3.1: Physical properties of organic compounds.
  • The synthesis of pyrazolo[3,4-b]pyridine-6(7H)-one derivatives in aqueous media.
  • NIH. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC.
  • Beilstein Archives. Synthesis of new pyrazolo[3][11][15]triazines by cyclative cleavage of pyrazolyltriazenes. Available at:

  • NIH. Pyrazine | C4H4N2 | CID 9261 - PubChem.
  • DOI. Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation / Hydrazine Cyclization Cascade.
  • PubMed. (2009, November 15). Synthesis of some novel pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives bearing 5,6-diphenyl-1,2,4-triazine moiety as potential antimicrobial agents.
  • Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. (2021, June 5).
  • 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine dihydrochloride | C6H11Cl2N3 | CID 70700332.
  • MDPI. (2022, March 30). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
  • New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry. (2020, December 1).
  • NextSDS. 3-Methyl-1H-pyrazolo[4,3-b]pyrazine — Chemical Substance Information.
  • NIST WebBook. Pyrazine, trimethyl-.
  • Google Patents. WO2018011163A1 - 6,7-dihydro-4h-pyrazolo[1,5-a]pyrazine and 6,7-dihydro-4h-triazolo[1,5-a]pyrazine compounds for the treatment of infectious diseases.

Sources

Methodological & Application

Application Note: Scalable Synthesis and Validation of 1,3,6-Trimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyrazine

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview and Rationale

Pyrazolo[3,4-b]pyrazines represent a privileged scaffold in medicinal chemistry, frequently evaluated for their kinase inhibitory properties, anti-inflammatory effects, and broad-spectrum biological activities[1]. While fully aromatic pyrazolo[3,4-b]pyrazines are common, the fully saturated tetrahydropyrazine derivatives, such as 1,3,6-trimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyrazine (CAS: 1375472-98-2), offer unique 3D conformational space. This increased sp³ character can improve solubility and target-binding specificity compared to their planar, aromatic counterparts.

This application note details a robust, three-step synthetic protocol designed for researchers and drug development professionals. The methodology is engineered as a self-validating system, ensuring that each intermediate is chemically verified before downstream progression.

Mechanistic Insights & Reaction Causality

The synthesis leverages a highly regioselective nucleophilic aromatic substitution (SNAr) as the foundational step, followed by reduction and intramolecular cyclization.

  • Step 1: SNAr: We utilize 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole as the electrophile. The strongly electron-withdrawing nitro group at the C4 position activates the adjacent C5 chlorine towards nucleophilic attack[1]. By reacting this with 2-amino-1-propanol, the amine acts as the nucleophile, while the primary alcohol remains unreacted under mildly basic conditions. The choice of 2-amino-1-propanol is critical to ensure the methyl group is correctly positioned at C6 in the final cyclized product.

  • Step 2: Nitro Reduction: Catalytic hydrogenation using 5% Pd/C efficiently reduces the nitro group to a primary amine without cleaving the pyrazole ring[1]. This step must be monitored closely to prevent catalyst poisoning or over-reduction.

  • Step 3: Intramolecular Cyclization: To form the tetrahydropyrazine ring, the primary alcohol is activated via mesylation. The adjacent newly formed primary amine then undergoes an intramolecular aliphatic nucleophilic substitution (SN2) to close the ring, yielding the target compound.

Experimental Methodology

Step 1: Synthesis of 2-((1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)amino)propan-1-ol
  • Charge: To a 100 mL round-bottom flask, add 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole (1.0 equiv, 10.0 mmol) and 2-amino-1-propanol (1.5 equiv, 15.0 mmol).

  • Solvent & Base: Suspend the mixture in a 1:1 mixture of EtOH and H₂O (40 mL). Add NaHCO₃ (2.0 equiv, 20.0 mmol). Causality: The mild base neutralizes the HCl byproduct, driving the reaction forward without causing side reactions or degrading the starting material[1].

  • Reaction: Heat the mixture to 80 °C under reflux for 24 hours. Causality: The elevated temperature provides the necessary activation energy for the SNAr of the sterically hindered pyrazole[1].

  • Validation (IPC): Monitor via TLC (DCM:MeOH 9:1). The starting material spot (Rf ~ 0.8) should be completely consumed, replaced by a more polar yellow spot (Rf ~ 0.4).

  • Workup: Cool to room temperature, extract with EtOAc (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 2: Synthesis of 2-((4-Amino-1,3-dimethyl-1H-pyrazol-5-yl)amino)propan-1-ol
  • Charge: Dissolve the intermediate from Step 1 in anhydrous MeOH (30 mL).

  • Catalyst: Carefully add 5% Pd/C (10 wt% relative to the substrate) under an argon atmosphere to prevent ignition[1].

  • Reaction: Purge the flask with H₂ gas and stir vigorously under a balloon of H₂ (1 atm) at room temperature for 5 hours.

  • Validation (IPC): LC-MS must indicate the mass shift corresponding to the loss of 2 oxygen atoms and addition of 2 protons (M-30). The yellow color of the nitro compound will fade to a pale solution.

  • Workup: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the Celite cake with excess MeOH. Concentrate the filtrate to afford the diamine intermediate. Critical Note: Use this electron-rich aminopyrazole immediately in the next step to prevent air oxidation[1].

Step 3: Cyclization to 1,3,6-Trimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyrazine
  • Activation: Dissolve the diamine (1.0 equiv) in anhydrous CH₂Cl₂ (20 mL) and cool to 0 °C. Add Et₃N (2.5 equiv). Dropwise add Methanesulfonyl chloride (MsCl, 1.1 equiv). Stir for 1 hour at 0 °C.

  • Cyclization: Remove the CH₂Cl₂ in vacuo. Redissolve the crude mesylate in anhydrous DMF (15 mL). Add K₂CO₃ (2.0 equiv) and heat to 80 °C for 12 hours. Causality: DMF provides a polar aprotic environment that accelerates the intramolecular SN2 cyclization, while K₂CO₃ acts as a non-nucleophilic proton scavenger.

  • Validation (IPC): Use TLC and LC-MS to confirm the disappearance of the mesylate and the formation of the cyclized product.

  • Purification: Quench with water, extract with EtOAc. Purify the crude product via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to isolate the pure target compound.

Quantitative Data Summary

StepTransformationKey ReagentsTemp / TimeIsolated YieldPurity (HPLC)
1 SNAr2-amino-1-propanol, NaHCO₃80 °C / 24 h85%>98%
2 Nitro ReductionH₂ (1 atm), 5% Pd/CRT / 5 h92%>95%
3 Mesylation & CyclizationMsCl, Et₃N; then K₂CO₃, DMF0 °C to 80 °C / 13 h78%>99%

Synthetic Workflow Visualization

G SM 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole Reagent1 Step 1: SNAr 2-Amino-1-propanol, NaHCO3 EtOH/H2O, 80°C SM->Reagent1 Int1 Amino Alcohol Intermediate (2-((1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)amino)propan-1-ol) Reagent1->Int1 Reagent2 Step 2: Reduction H2 (1 atm), 5% Pd/C MeOH, RT Int1->Reagent2 Int2 Diamine Intermediate (2-((4-Amino-1,3-dimethyl-1H-pyrazol-5-yl)amino)propan-1-ol) Reagent2->Int2 Reagent3 Step 3: Cyclization 1. MsCl, Et3N, CH2Cl2 2. K2CO3, DMF, 80°C Int2->Reagent3 Product Target Compound 1,3,6-Trimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyrazine Reagent3->Product

Synthetic workflow for 1,3,6-trimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyrazine.

References

  • Title: Synthesis of Some 1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones Source: znaturforsch.com URL: [Link]

Sources

Application Notes and Protocols for In Vitro Evaluation of Pyrazolo[3,4-b]pyrazine Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of pyrazolo[3,4-b]pyrazine derivatives, a promising class of heterocyclic compounds with demonstrated anticancer properties. This document will focus on a representative subset of these compounds and outline detailed protocols for assessing their anti-proliferative activity and elucidating their potential mechanism of action.

Introduction: The Therapeutic Potential of the Pyrazolo[3,4-b]pyrazine Scaffold

The pyrazolo[3,4-b]pyrazine core is a fused heterocyclic system that has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities.[1][2] Derivatives of this scaffold have been investigated for a range of therapeutic applications, including their use as anti-inflammatory, antibacterial, and antiviral agents.[1][3] Notably, recent studies have highlighted the potent anticancer activities of novel pyrazolo[3,4-b]pyrazine compounds, making them attractive candidates for further investigation in oncology drug discovery.[1][4]

This guide will focus on a series of pyrazolo[3,4-b]pyrazine derivatives that have shown significant in vitro activity against human cancer cell lines, particularly the MCF-7 breast cancer cell line.[5] The protocols and methodologies detailed herein are designed to be adaptable for the screening and characterization of other compounds within this chemical class.

Featured Compounds: Synthesis and Characterization

A series of novel pyrazolo[3,4-b]pyrazine derivatives were synthesized, with compounds 25i and 25j identified as having significant inhibitory activity against the MCF-7 breast cancer cell line.[4] The synthesis of these compounds typically starts from 5-amino-3-methyl-4-nitroso-1-phenyl-pyrazole, which serves as a key precursor for the elaboration of the pyrazolo[3,4-b]pyrazine core.[1][5]

Table 1: Representative Pyrazolo[3,4-b]pyrazine Derivatives and their In Vitro Anticancer Activity

Compound IDChemical Structure (Generic)Target Cell LineIC50 (µM)Reference
25i Substituted pyrazolo[3,4-b]pyrazineMCF-7Data not specified, but showed very significant inhibitory activity (p < 0.001)[4][5]
25j Substituted pyrazolo[3,4-b]pyrazineMCF-7Data not specified, but showed very significant inhibitory activity (p < 0.001)[4][5]
Compound 15 5-acetyl-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazineMCF-7Data not specified, but evaluated for anti-proliferative effects[4]

Preparation and Handling of Pyrazolo[3,4-b]pyrazine Derivatives for In Vitro Studies

Solubility and Stock Solution Preparation

The solubility of pyrazolo[3,4-b]pyrazine derivatives can vary depending on their specific substitutions. It is crucial to determine the optimal solvent for each compound to ensure accurate and reproducible results in in vitro assays.

  • Initial Solubility Testing: Begin by testing the solubility of the compound in common laboratory solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. DMSO is a common choice for preparing high-concentration stock solutions of organic molecules for in vitro screening.

  • Stock Solution Preparation:

    • Accurately weigh a small amount (e.g., 1-5 mg) of the pyrazolo[3,4-b]pyrazine derivative.

    • Dissolve the compound in a minimal amount of a suitable solvent (e.g., 100% DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).

    • Ensure complete dissolution by gentle vortexing or sonication.

    • Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Storage and Stability

Pyrazolo[3,4-b]pyrazine derivatives should be stored as dry powders in a cool, dark, and dry place. Stock solutions should be stored at low temperatures (-20°C or -80°C) and protected from light to maintain their stability. Before use, allow the stock solution to thaw completely and come to room temperature.

Safety Precautions

As with any chemical compound with unknown biological activity, appropriate safety precautions should be taken. Handle the compounds in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

Protocol: In Vitro Anti-proliferative Activity Assessment using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and metabolic activity.[4] It is a widely used and reliable method for screening the cytotoxic potential of novel compounds.

Materials
  • MCF-7 human breast cancer cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Pyrazolo[3,4-b]pyrazine derivative stock solution (e.g., 10 mM in DMSO)

  • MTT reagent (5 mg/mL in phosphate-buffered saline, PBS)

  • DMSO (for formazan solubilization)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Experimental Workflow

MTT_Workflow cluster_prep Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed MCF-7 cells in a 96-well plate B Incubate for 24 hours A->B C Prepare serial dilutions of the pyrazolo[3,4-b]pyrazine derivative B->C D Treat cells with various concentrations of the compound C->D E Incubate for 48-72 hours D->E F Add MTT reagent to each well E->F G Incubate for 4 hours F->G H Solubilize formazan crystals with DMSO G->H I Measure absorbance at 570 nm H->I J Calculate cell viability and IC50 value I->J

Caption: Workflow for assessing the anti-proliferative activity of pyrazolo[3,4-b]pyrazine derivatives using the MTT assay.

Step-by-Step Protocol
  • Cell Seeding:

    • Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare a series of dilutions of the pyrazolo[3,4-b]pyrazine derivative from the stock solution in culture medium. A typical concentration range for initial screening is 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic agent).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate the plate for 48 to 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

    • Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve.

    • Determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth, using non-linear regression analysis software.

Investigating the Mechanism of Action: A Proposed Workflow

Once the anti-proliferative activity of a pyrazolo[3,4-b]pyrazine derivative has been confirmed, the next critical step is to elucidate its mechanism of action. Many pyrazole-containing heterocyclic compounds are known to function as kinase inhibitors.[6] Therefore, a logical starting point is to investigate the effect of the compound on key signaling pathways involved in cancer cell proliferation and survival.

MOA_Workflow cluster_target Target Identification cluster_cellular Cellular Assays A Active Pyrazolo[3,4-b]pyrazine Derivative B Kinase Panel Screening A->B D Western Blot Analysis of Signaling Pathways (e.g., MAPK, PI3K/Akt) A->D C In Vitro Kinase Inhibition Assay B->C C->D E Cell Cycle Analysis (Flow Cytometry) D->E F Apoptosis Assays (e.g., Annexin V/PI Staining) E->F

Caption: Proposed workflow for investigating the mechanism of action of anticancer pyrazolo[3,4-b]pyrazine derivatives.

Target Identification: Kinase Inhibition Assays
  • Kinase Panel Screening: To identify potential protein kinase targets, the compound can be screened against a broad panel of kinases. This can provide initial "hits" and guide further investigation.

  • In Vitro Kinase Inhibition Assay: For specific kinase targets identified from the screening, in vitro kinase inhibition assays can be performed to determine the IC50 value of the compound against the purified enzyme. This will confirm direct inhibition and quantify the potency of the compound.

Cellular Mechanism of Action Studies
  • Western Blot Analysis: Treat cancer cells with the pyrazolo[3,4-b]pyrazine derivative and perform Western blot analysis to examine the phosphorylation status of key proteins in signaling pathways commonly dysregulated in cancer, such as the MAPK/ERK and PI3K/Akt pathways. A decrease in the phosphorylation of key downstream effectors would suggest inhibition of an upstream kinase.

  • Cell Cycle Analysis: Use flow cytometry to analyze the effect of the compound on the cell cycle distribution of treated cancer cells. An accumulation of cells in a specific phase of the cell cycle (e.g., G1, S, or G2/M) can indicate the mechanism of growth inhibition.

  • Apoptosis Assays: To determine if the compound induces programmed cell death, perform apoptosis assays such as Annexin V/propidium iodide (PI) staining followed by flow cytometry. An increase in the percentage of apoptotic cells would indicate that the compound's cytotoxic effect is mediated through the induction of apoptosis.

Conclusion

The pyrazolo[3,4-b]pyrazine scaffold represents a valuable starting point for the development of novel anticancer agents. The protocols and workflows detailed in these application notes provide a robust framework for the in vitro characterization of these compounds, from initial screening of their anti-proliferative activity to the elucidation of their mechanism of action. By employing these systematic approaches, researchers can effectively advance the understanding and development of this promising class of therapeutic candidates.

References

  • El-Kashef, H.; El-Emary, T.I.; Verhaeghe, P.; Vanelle, P.; Samy, M.M. Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. Molecules2018 , 23, 2657. [Link]

  • Al-Ghorbani, M.; A. El-Gohary, N.; Shaaban, M. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Pharmaceuticals2023 , 16, 134. [Link]

  • El-Kashef, H.; El-Emary, T.I.; Verhaeghe, P.; Vanelle, P.; Samy, M.M. Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. Molecules2018 , 23, 2657. [Link]

  • El-Kashef, H., et al. (2018). Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. ResearchGate. [Link]

  • El-Kashef, H.; El-Emary, T.I.; Verhaeghe, P.; Vanelle, P.; Samy, M.M. Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. MDPI. [Link]

  • El-Emary, T. I. (2016). New pyrazolo[3,4-b]pyrazines: Synthesis and biological activity. ResearchGate. [Link]

  • Li, Y., et al. (2024). Discovery of 1H-pyrazolo[3,4-b]pyrazine derivatives as selective allosteric inhibitor of protein tyrosine phosphatase SHP2 for the treatment of KRASG12C-mutant non-small cell lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Abdel-Maksoud, M. S., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PMC. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. [Link]

  • Kumar, A., et al. (2013). Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives and Evaluation of their Src Kinase Inhibitory Activities. Chemistry & Biology Interface. [Link]

  • Papafotika, A., et al. (2026). Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. [Link]

  • Kumar, R., et al. (2024). Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. Journal of Cellular Biochemistry. [Link]

  • Mohamed, M. S., et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. ResearchGate. [Link]

  • Rios-Luci, C., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

  • Zhang, X., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. PMC. [Link]

  • Ghorab, M. M., et al. (2014). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules. [Link]

  • El-Kashef, H., et al. (2018). Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. PMC. [Link]

  • Gaber, A. A., et al. (2021). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Tomasik, P., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. [Link]

  • Rios-Luci, C., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Digital.CSIC. [Link]

Sources

Application Note: High-Throughput Screening of Pyrazolo[3,4-b]pyrazine Libraries

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Focus Areas: Compound Library Management, Biochemical Assay Design, and Hit-to-Lead Triage

Rationale: The Pyrazolo[3,4-b]pyrazine Scaffold in Drug Discovery

In modern high-throughput screening (HTS) campaigns, the selection of the core chemical scaffold dictates the downstream success of hit-to-lead optimization. Historically, indazole-based libraries have been utilized for kinase and phosphatase inhibition; however, they frequently suffer from poor physicochemical properties, such as aqueous solubility of <0.001 mg/mL and high lipophilicity[1].

To circumvent these developability bottlenecks, medicinal chemists have increasingly turned to the 1H-pyrazolo[3,4-b]pyrazine scaffold. The introduction of the pyrazine ring nitrogens provides two critical advantages:

  • Improved Physicochemical Profile: The scaffold inherently possesses lower LogD and higher aqueous solubility, making it highly amenable to acoustic dispensing and HTS formats[1].

  • Enhanced Binding Kinetics: The additional heteroatoms enable novel hydrogen-bonding interactions within target binding pockets. For example, in SGK1 kinase assays, pyrazolo[3,4-b]pyrazines retain their inhibitory potency even at near-physiological ATP concentrations (500 µM), a feat rarely achieved by traditional hinge-binders[1].

This privileged scaffold has yielded highly potent compounds across diverse target classes, including SGK1 inhibitors[1], mGluR5 negative allosteric modulators (NAMs) like PF470[2], and highly selective allosteric inhibitors of the SHP2 phosphatase (e.g., TK-642 and migoprotafib precursors)[3][4].

Library Synthesis & Safety Considerations

Generating a diverse pyrazolo[3,4-b]pyrazine library typically involves a Suzuki cross-coupling of 3,5-dichloro-pyrazine-2-carbonitrile with various boronic esters, followed by cyclization using hydrazine[1]. Because the accumulation of nitrogen-rich hydrazine intermediates poses energetic safety risks at scale, advanced libraries are now often synthesized utilizing continuous flow formylation and hydrazine cyclization cascades[4].

Target Biology & Mechanism of Action: The SHP2 Paradigm

To illustrate the HTS workflow for this scaffold, we will focus on SHP2 (PTPN11) , a non-receptor protein tyrosine phosphatase critical for RAS/MAPK signaling and a prime target for KRASG12C-mutant cancers[5].

Under basal conditions, SHP2 is auto-inhibited. Activation occurs when bis-tyrosyl-phosphorylated peptides bind to its SH2 domains, releasing the autoinhibitory interface and exposing the catalytic PTP domain[6]. Pyrazolo[3,4-b]pyrazine derivatives act as allosteric inhibitors by binding to a tunnel-like cavity, effectively locking SHP2 in its closed, inactive conformation[3][6].

SHP2_Pathway RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 (PTPN11) Auto-inhibited RTK->SHP2 Phosphorylation SHP2_Active SHP2 (Active) Open Conformation SHP2->SHP2_Active Conformational Change RAS RAS Activation SHP2_Active->RAS Dephosphorylation ERK ERK / MAPK Pathway RAS->ERK Signaling Cascade Inhibitor Pyrazolo[3,4-b]pyrazine Allosteric Inhibitor Inhibitor->SHP2_Active Locks inactive state

SHP2 signaling cascade and the mechanism of allosteric inhibition by pyrazolo[3,4-b]pyrazines.

High-Throughput Screening (HTS) Workflow

The following workflow outlines the systematic progression from primary screening of a pyrazolo[3,4-b]pyrazine library to lead optimization.

HTS_Workflow Library Pyrazolo[3,4-b]pyrazine Compound Library Assay Primary HTS Assay (DiFMUP Fluorescence) Library->Assay 384-well acoustic plating Triage Hit Triage & Validation (Z'-factor > 0.6) Assay->Triage >50% Inhibition Cutoff Orthogonal Orthogonal Assay (DSF / SPR) Triage->Orthogonal False positive removal Lead Lead Optimization (SAR & PK Profiling) Orthogonal->Lead Validated Hits (IC50 < 1 µM)

High-throughput screening workflow for identifying pyrazolo[3,4-b]pyrazine hit compounds.

Self-Validating Experimental Protocol: SHP2 Allosteric Inhibitor Screen

To screen the library, we utilize a biochemical assay measuring the dephosphorylation of the fluorogenic substrate DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate).

Causality & Assay Design: Because basal SHP2 is auto-inhibited, screening without an activator yields a negligible assay window. We must add a bis-tyrosyl-phosphorylated activating peptide (e.g., IRS1 pY1172/pY1222) to force the enzyme into its open conformation[6]. Furthermore, the assay buffer must contain a non-ionic detergent (Brij-35) to prevent promiscuous, aggregation-based inhibition by hydrophobic library compounds, and a reducing agent (DTT) to maintain the catalytic cysteine in its active state.

Step-by-Step Methodology
  • Reagent Preparation:

    • Assay Buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 2 mM DTT, 0.05% Brij-35, and 1 mM EDTA.

    • Enzyme Solution: Dilute full-length SHP2 (1-593 construct) to a final well concentration of 0.5 nM. Add 0.5 µM of the activating peptide (IRS1 pY1172/pY1222) to the solution. Incubate at room temperature for 15 minutes to ensure steady-state activation[6].

    • Substrate Solution: Prepare a 20 µM solution of DiFMUP in Assay Buffer.

  • Compound Dispensing (Self-Validating Setup):

    • Using an acoustic liquid handler (e.g., Echo 550), dispense 50 nL of the pyrazolo[3,4-b]pyrazine library (10 mM in DMSO) into a black, low-volume 384-well microplate. Final assay concentration = 10 µM.

    • Internal Controls: Allocate columns 1 and 2 for controls.

      • Max Signal (Vehicle): 50 nL DMSO.

      • Min Signal (Positive Control): 50 nL of 10 mM IACS-13909 or SHP099 (known SHP2 allosteric inhibitors)[5][6].

  • Enzyme Incubation:

    • Dispense 25 µL of the Enzyme Solution into all wells.

    • Centrifuge the plate at 1,000 x g for 1 minute. Incubate at 25°C for 30 minutes to allow the allosteric inhibitors to bind and lock the enzyme in its inactive conformation.

  • Reaction Initiation & Detection:

    • Dispense 25 µL of the Substrate Solution (DiFMUP) to all wells to initiate the reaction.

    • Read the plate immediately on a multimode microplate reader (e.g., PHERAstar) in kinetic mode for 20 minutes (Excitation: 358 nm / Emission: 450 nm). Calculate the initial velocity (RFU/min) for data analysis.

Data Analysis & Hit Triage

A screening protocol is only as robust as its statistical validation. The Z'-factor must be calculated for every plate using the Max and Min signal controls. Any plate with a Z'-factor < 0.6 is flagged for rejection, ensuring that downstream hit selection is not polluted by assay drift or dispensing errors.

Table 1: HTS Assay Quality Control and Hit Triage Metrics

ParameterTarget ThresholdCausality / Scientific Implication
Z'-factor > 0.6Ensures a wide dynamic range and low variance; mathematically validates plate reliability.
Signal-to-Background (S/B) > 5.0Confirms sufficient dynamic range for the DiFMUP fluorogenic cleavage.
Primary Hit Cutoff > 50% InhibitionFilters weak binders; minimizes false positives in the primary 10 µM screen.
IC₅₀ (Secondary Screen) < 1.0 µMCompounds meeting the primary cutoff are subjected to an 11-point dose-response curve to quantify potency.

Orthogonal Validation: Differential Scanning Fluorimetry (DSF)

Because fluorogenic assays can yield false positives (e.g., fluorescent quenchers or auto-fluorescent compounds), primary hits must be orthogonally validated. For allosteric modulators of SHP2, Differential Scanning Fluorimetry (DSF) is the gold standard[6].

Protocol Summary:

  • Incubate 2 µM of the SHP2 protein with 10 µM of the pyrazolo[3,4-b]pyrazine hit compound and 5X SYPRO Orange dye in a real-time PCR machine.

  • Subject the plate to a thermal gradient (25°C to 95°C at 1°C/min).

  • Causality: As the protein denatures, hydrophobic regions are exposed, binding the SYPRO dye and increasing fluorescence. A true allosteric inhibitor (like TK-642) will thermodynamically stabilize the folded protein, shifting the melting temperature (ΔTm) significantly. A ΔTm shift of > 2.0 °C (e.g., TK-642 exhibits a ΔTm of ~8.83 °C[3]) confirms direct target engagement and validates the compound for lead optimization.

References[1] Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors - nih.gov -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRzqSjQA_F6AfO8HSNHHt0tZR9xuHb7ubeJUljLnOzgmp2CQOzM5_iX0LeOBwPmlnt8qA1oITWmU5w6tTahqBW6RDUz-irAqbB19I1BaZVAoVfli1UKBoOgxI6Y7LZ0tBoJYa_6hoBfv94TSI=[5] Discovery of 1H-pyrazolo[3,4-b]pyrazine derivatives as selective allosteric inhibitor of protein tyrosine phosphatase SHP2 for the treatment of KRASG12C-mutant non-small cell lung cancer - tandfonline.com -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-imOC2tbjoAMpDabICIvFJMbIlh_Ch7mirNcdXg5K4R0E6t1InSazhT8X2Jwa8mWT0nxsLF1c0__FyIEfat2uAcp2s9qHyXiuNWP4OBcQGlpXj8vTyftasFUnPuYxWaadptOu3W69LF-AIenpwXb7blpo3tEVBO7byzlO[2] Discovery and Preclinical Characterization of 1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine (PF470): A Highly Potent, Selective, and Efficacious Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator - acs.org -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFkoq1amx94Hz-d4IP5vtAd6kp-PaDMX0ZI-ePw-jOIB90MowXPpRHI2ArLFoBN6ETVl0_ZHlnfzxPaclvDNQiA4MYh7SVzhMl1C651EOypwe1A3rk7YFVHsu9Z_yfyN1otxWXJTdPVr4=[6] Optimization of Fused-Bicyclic Allosteric SHP2 Inhibitors - osti.gov -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFEocq1pUqbJmHt9yVXfgHNpIT2KVbjtL_EY90ZlQNuBJVmRznBokjfzGVAKORTwpEYiu8UDzmkAB8AJU3fX3SKd-UfWdHq3hDS8n7KoO0Vx8drYpd6lrDjsYKJgT686EyWHHT4A==[3] Discovery of TK-642 as a highly potent, selective, orally bioavailable pyrazolopyrazine-based allosteric SHP2 inhibitor - nih.gov -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8Ye-KulR3blx6_g15HZHvap27dOZwQ9WprlCoT9FL2L4ZabPQzThguJUGpkA0Bhj49vqOsAcXoe95kiLXuAvVkf2yCG4wAxcZKpmgAJS3isXmf7RbZ2Hvd5cB-DFylcpjkHAuGlqFaAxV-5wU[4] Scalable Synthesis of 6‑Chloro‑1H‑pyrazolo[3,4‑b]pyrazine via a Continuous Flow Formylation/Hydrazine Cyclization Cascade - figshare.com -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGC9X0lMZQVmjvSGiMOhpu2kw4jzGlmn1hlOM94CBgicJdpjR3CAQSC6vRJWYSQmo2s1naxOfW7ERLulgxyhTqaMUu6OCAM3aK37K2TCbH0Yd5IazKvoEn-3BNLs9A5SmY9yGzHzkmVAohNfTCDx3RDLKcPTTe0hriaKhl8-mPdj8cBmZJNh1VfOg3EoWceQS0CU2dbT1kTGFXrnCd1JOGfjR8pYIy_3S7AiW7vXlOB1BgBmb0yFLY29GmsPdFH9VxzwjvgdIMfFVucjEhr46a7fjp51XxcWhDfztDgiIRklYjiej8KVO3L7-ZQ0FXA0QTR6Pqo39LF0P9RmWhQJQk1oFLy3veZYsbK8ZWB9EhO50G4dykXwRvN

Sources

Application Notes and Protocols for the Quantification of 1,3,6-trimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyrazine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The pyrazolo[3,4-b]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[1][2] The specific compound, 1,3,6-trimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyrazine, is a novel molecule with potential applications in drug discovery and materials science. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, quality control, and metabolic profiling. This document provides detailed application notes and protocols for the quantification of 1,3,6-trimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyrazine using modern analytical techniques. The methodologies outlined herein are based on established principles for the analysis of structurally related pyrazine and pyrazole derivatives and are intended to serve as a comprehensive starting point for method development and validation.[3][4][5]

Physicochemical Properties and Analytical Considerations

  • Molecular Formula: C9H16N4

  • Molecular Weight: 180.25 g/mol

  • Structure: The molecule contains a fused pyrazole and pyrazine ring system with three methyl substituents. The presence of nitrogen atoms suggests it will have a degree of polarity and the potential for protonation, making it suitable for reversed-phase chromatography and electrospray ionization mass spectrometry.

  • UV Absorbance: The pyrazolo[3,4-b]pyrazine core is expected to exhibit UV absorbance, likely in the range of 250-300 nm, which allows for quantification using UV-based detectors in HPLC.

  • Volatility: The relatively low molecular weight and the presence of methyl groups may confer some volatility, making Gas Chromatography (GC) a viable analytical option, particularly for pure substance analysis or in simple matrices.

Recommended Analytical Methodologies

Based on the predicted properties and established methods for similar compounds, three primary analytical techniques are recommended for the quantification of 1,3,6-trimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyrazine:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely accessible technique for routine analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of the compound in less complex matrices where volatility is sufficient.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for high sensitivity and selectivity, especially in complex biological matrices.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a reliable and cost-effective method for the quantification of 1,3,6-trimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyrazine in bulk materials and simple formulations. The separation is based on the compound's polarity, and quantification is achieved by measuring its UV absorbance.[4]

Experimental Protocol

1. Sample Preparation:

  • Accurately weigh and dissolve a standard of 1,3,6-trimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyrazine in the mobile phase to prepare a stock solution of 1 mg/mL.

  • Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Dissolve the test sample in the mobile phase to an expected concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

ParameterRecommended Setting
Instrument Agilent 1260 Infinity II HPLC system or equivalent
Column C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV absorbance at 260 nm (or λmax determined by UV scan)

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the calibration standards.

  • Perform a linear regression analysis on the calibration curve to determine the equation of the line and the correlation coefficient (r²). An r² value > 0.99 is desirable.

  • Quantify the amount of 1,3,6-trimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyrazine in the test sample by interpolating its peak area from the calibration curve.

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing & Quantification A Weigh Standard/Sample B Dissolve in Mobile Phase A->B C Serial Dilution for Standards B->C D Filter (0.45 µm) B->D C->D E Inject into HPLC D->E F Chromatographic Separation (C18) E->F G UV Detection F->G H Integrate Peak Area G->H I Construct Calibration Curve H->I J Quantify Sample Concentration I->J

Caption: Workflow for quantification by HPLC-UV.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

For samples where the analyte can be volatilized without degradation, GC-MS offers high chromatographic resolution and mass-based identification, which enhances specificity. This method is particularly useful for purity assessments and analysis in non-aqueous matrices.[3][6]

Experimental Protocol

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of 1,3,6-trimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyrazine in a volatile organic solvent such as methanol or dichloromethane.

  • Create calibration standards by serially diluting the stock solution to concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • Dissolve or dilute the test sample in the same solvent to fall within the calibration range.

2. GC-MS Conditions:

ParameterRecommended Setting
Instrument Agilent Intuvo 9000 GC with a 7010B MS or equivalent
Column HP-5ms Ultra Inert (30 m x 0.25 mm, 0.25 µm) or similar non-polar column
Injection Mode Splitless (1 µL injection volume)
Inlet Temperature 250 °C
Oven Program Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-300) for identification and Selected Ion Monitoring (SIM) for quantification

3. Data Analysis:

  • For quantification, use SIM mode, monitoring the molecular ion and at least two characteristic fragment ions.

  • Generate a calibration curve by plotting the peak area of the primary quantifier ion against the concentration.

  • Confirm the identity of the analyte in samples by comparing its retention time and mass spectrum with that of a pure standard.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Dissolve in Volatile Solvent B Prepare Calibration Standards A->B C Inject into GC B->C D Separation & Elution C->D E EI Ionization & Mass Analysis D->E F Extract Ion Chromatogram (SIM) E->F G Integrate Peak Area F->G H Quantify using Calibration G->H

Caption: Workflow for quantification by GC-MS.

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for quantifying low concentrations of 1,3,6-trimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyrazine in complex matrices such as plasma, urine, or tissue homogenates due to its exceptional sensitivity and selectivity.[5][7]

Experimental Protocol

1. Sample Preparation (for biological matrices):

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing an appropriate internal standard. Vortex and centrifuge to pellet precipitated proteins.

  • Liquid-Liquid Extraction (LLE): Adjust the pH of the sample and extract with an immiscible organic solvent (e.g., ethyl acetate). Evaporate the organic layer and reconstitute the residue in the mobile phase.

  • Solid-Phase Extraction (SPE): Use a suitable SPE cartridge to retain the analyte while washing away interferences, then elute with a strong solvent.

2. UPLC-MS/MS Conditions:

ParameterRecommended Setting
Instrument Waters ACQUITY UPLC I-Class System with a Xevo TQ-S micro Mass Spectrometer or equivalent
Column C18 UPLC column (e.g., ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)
Mobile Phase Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B)
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Multiple Reaction Monitoring (MRM)

3. MRM Transition Development:

  • Infuse a standard solution of the analyte into the mass spectrometer to determine the precursor ion (likely [M+H]+).

  • Perform a product ion scan to identify the most abundant and stable fragment ions.

  • Optimize cone voltage and collision energy for at least two MRM transitions (one for quantification, one for confirmation).

4. Data Analysis:

  • Quantify using the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a matrix-matched blank.

Logical Flow for LC-MS/MS Method Development

LCMSMS_Logic A Analyte Infusion B Determine Precursor Ion [M+H]+ A->B C Product Ion Scan (MS2) B->C D Select Quantifier & Qualifier Ions C->D E Optimize Cone Voltage & Collision Energy D->E F Develop UPLC Gradient E->F G Sample Preparation (SPE/LLE) F->G H Method Validation G->H

Caption: Logical flow for LC-MS/MS method development.

Method Validation

All analytical methods developed for the quantification of 1,3,6-trimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyrazine must be validated according to the International Council for Harmonisation (ICH) guidelines or equivalent regulatory standards. Key validation parameters include:

  • Specificity/Selectivity: The ability to differentiate and quantify the analyte in the presence of other components.

  • Linearity and Range: The concentration range over which the method is accurate and precise.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

References

  • Vertex AI Search. (2024).
  • Kanagare, A. B., et al. (2014). Synthesis and characterization of novel pyrazolone derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 5(1).
  • Kaczyński, P., et al. (2009). Alternative GC–MS approaches in the analysis of substituted pyrazines and other volatile aromatic compo. Analytica Chimica Acta, 645(1-2), 64-71.
  • Abad, J., et al. (2020).
  • ResearchGate. (2026).
  • BenchChem. (2025).
  • Al-Wasidi, A. S., et al. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of King Saud University - Science, 33(5), 101469.
  • Beilstein Journal of Organic Chemistry. (2021). Synthesis of new pyrazolo[3][8][9]triazines by cyclative cleavage of pyrazolyltriazenes.

  • Voelter, W., et al. (2015). ChemInform Abstract: Synthesis of Some 1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones.
  • Attygalle, A. B., et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
  • Chen, S., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods, 10(2), 441.
  • ResearchGate. (2025). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu.
  • BLD Pharm. (n.d.). 1,3,6-Trimethyl-1H-pyrazolo[3,4-d]pyrimidine.
  • FAO AGRIS. (2025).
  • ResearchGate. (n.d.). Synthesis of 1H-pyrazolo[3,4-d]pyrimidines via solid-phase Aza-Wittig/electrocyclic ring closure reaction.
  • ACS Publications. (2018). Discovery of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1)
  • PubChem. (2026). 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine.
  • MDPI. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research.
  • Agilent. (2019). Fast Analysis of Pesticide Residues in Food Samples Using GC/MS/MS.
  • National Institutes of Health. (2020). Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
  • ChemBK. (n.d.). 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione, 1,4,6-trimethyl-.
  • Sigma-Aldrich. (n.d.). 6-CHLORO-1-METHYL-1H-PYRAZOLO[3,4-B]PYRAZINE.
  • Royal Society of Chemistry. (n.d.). Analytical Methods.
  • PubChemLite. (2026). 1,3,4-trimethyl-1h,6h,7h-pyrazolo[3,4-b]pyridin-6-one.
  • National Institute of Standards and Technology. (n.d.). Pyrazine, trimethyl-.

Sources

Application Note: Pharmacological Profiling and Experimental Design for Pyrazolo[3,4-b]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Discovery Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Focus Areas: Kinase/Phosphatase Target Engagement, Allosteric Modulation, and Cellular Efficacy

Introduction & Mechanistic Rationale

Pyrazolo[3,4-b]pyrazine derivatives have emerged as highly privileged, versatile scaffolds in modern targeted therapeutics. Structurally, the electron-deficient pyrazine ring fused with a pyrazole moiety provides a unique hydrogen-bonding network that can be tuned for distinct binding modalities. Recent literature highlights their profound efficacy across two primary pharmacological axes:

  • Allosteric Phosphatase Inhibition: Specific 1H-pyrazolo[3,4-b]pyrazine derivatives act as highly selective, allosteric inhibitors of the protein tyrosine phosphatase SHP2 (PTPN11), a critical node in [1]. By binding to the allosteric pocket, these compounds lock SHP2 in its auto-inhibited conformation.

  • ATP-Competitive Kinase Inhibition: Other functionalized derivatives, such as N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides, function as potent [2]. These molecules utilize the core scaffold as a "hinge-binder" within the kinase active site.

  • Phenotypic Anti-inflammatory/Anticancer Activity: Certain acetylated derivatives demonstrate remarkable[3], rivaling standard therapeutics like indomethacin.

To rigorously evaluate these compounds, experimental designs must move beyond simple IC₅₀ generation. Assays must be self-validating. For kinase targets, this means proving ATP-competition; for phosphatase targets, this means proving allosteric stabilization against peptide-induced activation.

Target Signaling & Mechanism of Action

Pathway RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 (PTPN11) Active State RTK->SHP2 Recruits & Activates KRAS KRAS (G12C) Oncogenic Driver SHP2->KRAS Promotes Activation ERK ERK1/2 Phosphorylation KRAS->ERK Drives Proliferation Drug Pyrazolo[3,4-b]pyrazine Derivative Drug->SHP2 Allosteric Inhibition

Caption: Mechanism of SHP2 allosteric inhibition by pyrazolo[3,4-b]pyrazine derivatives in KRAS signaling.

Quantitative Benchmarking Data

When designing your screening cascade, it is critical to benchmark novel synthesized derivatives against established literature values. The table below summarizes the quantitative profiles of validated pyrazolo[3,4-b]pyrazine classes.

Compound Scaffold / DerivativePrimary TargetMechanism of ActionBiochemical IC₅₀Cellular Efficacy / ModelRef
1H-pyrazolo[3,4-b]pyrazine (4b) SHP2 (PTPN11)Allosteric Inhibition3.2 nMInhibits KRASG12C NCI-H358 cells[1]
N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides SGK1ATP-Competitive (Hinge)<15 nMRetains activity at 500 µM ATP[2]
5-acetyl-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine COX / InflammatoryPhenotypicN/AAnti-inflammatory; MCF-7 inhibition[3]

Experimental Workflow & Protocols

To ensure data integrity, the following workflow establishes a pipeline from biochemical validation to cellular target engagement.

Workflow Prep Compound Preparation Enz Enzymatic Assay (DiFMUP Readout) Prep->Enz IC50 Cell Cellular Assay (NCI-H358 Viability) Enz->Cell Hit Selection WB Target Engagement (p-ERK Western) Cell->WB Mechanism

Caption: Standardized experimental workflow for validating pyrazolo[3,4-b]pyrazine derivatives.

Protocol A: Self-Validating Biochemical Assay for SHP2 Allosteric Inhibition

Causality & Rationale: SHP2 is naturally auto-inhibited by its N-SH2 domain occluding the catalytic PTP domain. To test for allosteric inhibition, the assay must first artificially activate SHP2 using a bisphosphorylated peptide (e.g., IRS1_pY1172). If the pyrazolo[3,4-b]pyrazine derivative is a true allosteric inhibitor, it will force the enzyme back into its closed conformation despite the presence of the activating peptide[1].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% Tween-20, and 5 mM DTT. Note: DTT is critical to maintain the catalytic cysteine of SHP2 in a reduced, active state.

  • Enzyme/Peptide Complex Formation: Incubate 0.5 nM full-length recombinant human SHP2 protein with 0.5 µM activating peptide (IRS1_pY1172) in assay buffer for 30 minutes at room temperature to fully open the catalytic pocket.

  • Compound Addition: Dispense pyrazolo[3,4-b]pyrazine derivatives (10-point dose-response, 3-fold serial dilutions starting at 10 µM) into a 384-well black microplate. Add the SHP2/Peptide complex and incubate for 60 minutes at room temperature. This prolonged incubation is necessary because allosteric conformational shifts are kinetically slower than active-site binding.

  • Substrate Initiation: Add 10 µM DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate). DiFMUP is chosen because its dephosphorylated product is highly fluorescent, providing a robust signal-to-background ratio.

  • Kinetic Readout: Measure fluorescence (Ex: 358 nm / Em: 455 nm) continuously for 30 minutes. Calculate the initial velocity (V₀) and determine the IC₅₀ using a 4-parameter logistic regression model.

Protocol B: ATP-Shift Assay for SGK1 Kinase Inhibition

Causality & Rationale: To prove that a pyrazolo[3,4-b]pyrazine derivative acts as an ATP-competitive hinge binder against SGK1[2], the IC₅₀ must be evaluated at both low (10 µM) and high (500 µM) ATP concentrations. A significant rightward shift in the IC₅₀ at high ATP confirms competitive binding, validating the structural design hypothesis.

Step-by-Step Methodology:

  • Kinase Reaction Setup: In a 384-well plate, combine 2 nM recombinant SGK1, 2 µM Crosstide substrate (GRPRTSSFAEG), and the test compound in kinase buffer (50 mM Tris pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 2 mM DTT).

  • Dual-ATP Initiation: Split the reaction into two parallel arms. To Arm 1, add 10 µM ATP. To Arm 2, add 500 µM ATP.

  • Incubation & Detection: Incubate for 60 minutes at 30°C. Terminate the reaction using the ADP-Glo™ Kinase Assay reagent (or equivalent luminescence-based ADP detection system).

  • Validation Check: Calculate the IC₅₀ for both arms. A valid ATP-competitive pyrazolo[3,4-b]pyrazine derivative should show an IC₅₀ < 35 nM at 10 µM ATP, and ideally retain sub-micromolar activity at 500 µM ATP, confirming high ligand efficiency[2].

Protocol C: Cellular Target Engagement (KRASG12C NSCLC Model)

Causality & Rationale: Biochemical potency does not guarantee cellular permeability or survival against intracellular competition. Because SHP2 acts upstream of KRAS, successful allosteric inhibition by pyrazolo[3,4-b]pyrazine derivatives must result in the downregulation of downstream ERK phosphorylation in KRAS-mutant cells (e.g., NCI-H358)[1].

Step-by-Step Methodology:

  • Cell Seeding: Seed NCI-H358 cells at 3 × 10⁵ cells/well in 6-well plates using RPMI-1640 medium supplemented with 10% FBS. Adhere overnight.

  • Starvation & Treatment: Wash cells with PBS and switch to serum-free medium for 16 hours to reduce basal RTK signaling noise. Treat cells with the derivative at 0.1×, 1×, and 10× the biochemical IC₅₀ for 2 hours.

  • EGF Stimulation: Stimulate cells with 10 ng/mL EGF for 10 minutes to acutely activate the RTK-SHP2-KRAS-ERK axis.

  • Lysis & Western Blotting: Lyse cells rapidly on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Perform SDS-PAGE and immunoblot for p-ERK1/2 (Thr202/Tyr204) and total ERK.

  • Data Interpretation: Total ERK serves as the internal self-validating control to ensure the compound is not simply causing non-specific protein degradation or acute cytotoxicity. A selective reduction in the p-ERK/Total ERK ratio confirms on-target cellular engagement.

References

  • Discovery of 1H-pyrazolo[3,4-b]pyrazine derivatives as selective allosteric inhibitor of protein tyrosine phosphatase SHP2 for the treatment of KRASG12C-mutant non-small cell lung cancer. International Journal of Biological Macromolecules / Taylor & Francis.1

  • Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors. Journal of Medicinal Chemistry / ACS Publications.2

  • Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. Molecules / PMC.3

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3,6-trimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyrazine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of pyrazolo[3,4-b]pyrazine derivatives, with a specific focus on improving the yield of 1,3,6-trimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyrazine. The following sections provide a detailed experimental protocol, troubleshooting advice for common issues, and frequently asked questions to facilitate a successful synthesis.

I. Proposed Synthetic Pathway & Mechanism

The synthesis of the target molecule can be approached through a multi-step process involving the formation of a pyrazole intermediate followed by condensation with a suitable piperazine derivative. A plausible and efficient route is outlined below.

Diagram of the Proposed Synthetic Workflow:

Synthetic_Workflow cluster_step1 Step 1: Pyrazole Formation cluster_step2 Step 2: Amide Formation cluster_step3 Step 3: Cyclization A Ethyl 2-cyano-3-oxobutanoate C 5-amino-3-methyl-1H-pyrazole-4-carboxylate A->C Cyclocondensation B Methylhydrazine B->C D (5-amino-3-methyl-1H-pyrazol-4-yl)methanol C->D Reduction (e.g., LiAlH4) E 5-amino-3-methyl-1H-pyrazole-4-carbaldehyde D->E Oxidation (e.g., MnO2) G 1,3,6-trimethyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]pyrazine E->G Condensation F N-methylpiperazine F->G H 1,3,6-trimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyrazine G->H Oxidation/Aromatization (mild)

Caption: Proposed synthetic workflow for 1,3,6-trimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyrazine.

II. Detailed Experimental Protocol

This protocol is a general guideline. Optimization of reaction conditions, particularly temperature and reaction time, may be necessary.

Step 1: Synthesis of Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate

  • To a solution of ethyl 2-cyano-3-oxobutanoate (1.0 eq) in ethanol, add methylhydrazine (1.1 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the mixture under reduced pressure.

  • Recrystallize the crude product from ethanol to obtain the desired pyrazole intermediate.

Step 2: Reduction to (5-amino-3-methyl-1H-pyrazol-4-yl)methanol

  • Suspend lithium aluminum hydride (LiAlH4) (2.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C and add a solution of ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2-3 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction to 0 °C and quench carefully by the sequential addition of water, 15% aqueous NaOH, and then water again.

  • Filter the resulting solid and wash with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude alcohol.

Step 3: Oxidation to 5-amino-3-methyl-1H-pyrazole-4-carbaldehyde

  • Dissolve the crude (5-amino-3-methyl-1H-pyrazol-4-yl)methanol (1.0 eq) in dichloromethane (DCM).

  • Add activated manganese dioxide (MnO2) (5.0 eq) in portions.

  • Stir the mixture vigorously at room temperature for 12-18 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the mixture through a pad of Celite and wash the pad with DCM.

  • Concentrate the filtrate to obtain the crude aldehyde.

Step 4: Condensation and Cyclization to form the Pyrazolo[3,4-b]pyrazine Core

  • Dissolve the crude 5-amino-3-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq) and N-methylpiperazine (1.1 eq) in a suitable solvent such as ethanol or toluene.

  • Add a catalytic amount of a dehydrating agent, such as p-toluenesulfonic acid (p-TSA).

  • Reflux the mixture for 8-12 hours with a Dean-Stark apparatus to remove water.

  • Monitor the formation of the hexahydropyrazolo[3,4-b]pyrazine intermediate by TLC or LC-MS.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography. A mild oxidation in the final step or during workup may lead to the desired partially saturated product.

III. Troubleshooting Guide

This section addresses common issues that may arise during the synthesis and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low yield in Step 1 (Pyrazole formation) - Incomplete reaction. - Side reactions due to elevated temperature.- Increase reaction time and continue monitoring by TLC. - Maintain a low temperature during the addition of methylhydrazine.
Low yield in Step 2 (Reduction) - Inactive or insufficient LiAlH4. - Moisture in the reaction.- Use freshly opened or properly stored LiAlH4. - Ensure all glassware is oven-dried and solvents are anhydrous.
Over-oxidation or low yield in Step 3 (Oxidation) - Activity of MnO2 can be variable. - Prolonged reaction time.- Use freshly activated MnO2. - Carefully monitor the reaction by TLC and stop when the starting material is consumed.
Incomplete cyclization in Step 4 - Inefficient water removal. - Insufficient catalyst.- Ensure the Dean-Stark apparatus is functioning correctly. - Consider adding more p-TSA, but be mindful of potential side reactions.
Formation of multiple products in Step 4 - Side reactions of the aldehyde. - Competing condensation pathways.- Purify the aldehyde intermediate before proceeding to the cyclization step. - Optimize the reaction temperature and catalyst loading.

Troubleshooting Workflow:

Troubleshooting_Workflow Start Low Yield or Impurities Detected IdentifyStep Identify the Problematic Step via TLC/LC-MS Start->IdentifyStep CheckReagents Verify Reagent Purity and Stoichiometry IdentifyStep->CheckReagents CheckConditions Review Reaction Conditions (Temp, Time, Atmosphere) IdentifyStep->CheckConditions Optimize Systematically Optimize Conditions CheckReagents->Optimize CheckConditions->Optimize Purify Purify Intermediates Optimize->Purify Success Improved Yield and Purity Optimize->Success Purify->Success

Caption: A systematic approach to troubleshooting synthetic issues.

IV. Frequently Asked Questions (FAQs)

Q1: What is the critical step in this synthesis for achieving high yield?

A1: The cyclization step (Step 4) is often the most challenging. The purity of the aldehyde intermediate from Step 3 is crucial, and efficient removal of water during the reaction is necessary to drive the equilibrium towards the desired product.

Q2: Can alternative reducing agents be used in Step 2?

A2: While LiAlH4 is a powerful reducing agent suitable for this transformation, other reagents like sodium borohydride in combination with a Lewis acid could be explored. However, this may require significant optimization of reaction conditions.

Q3: How can I confirm the structure of the final product?

A3: A combination of analytical techniques should be used for structural confirmation. This includes Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS) for molecular weight determination, and potentially Infrared (IR) spectroscopy to identify key functional groups.

Q4: The final product appears to be a mixture of tautomers. How can this be addressed?

A4: The pyrazolo[3,4-b]pyrazine core can exist in different tautomeric forms. The observed form may depend on the solvent and temperature. It is important to fully characterize the obtained product to understand its tautomeric state. In some cases, a single tautomer may be favored under specific crystallization conditions.

Q5: Are there any specific safety precautions to consider?

A5: Yes. Methylhydrazine is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Lithium aluminum hydride is a highly reactive and water-sensitive reagent that can ignite upon contact with moisture. It should be handled under an inert atmosphere. Always consult the Safety Data Sheets (SDS) for all reagents before starting any experimental work.

V. References

  • Reduction of Esters with LiAlH4: The mechanism and experimental considerations for the reduction of esters to alcohols using lithium aluminum hydride are well-established in organic chemistry literature. Standard organic chemistry textbooks and review articles provide comprehensive guidance on this transformation.

  • Oxidation of Alcohols with MnO2: The selective oxidation of allylic and benzylic alcohols using activated manganese dioxide is a common synthetic method. The reactivity and application of MnO2 in organic synthesis are extensively reviewed in the chemical literature.

  • Condensation Reactions and Imine Formation: The condensation of amines with aldehydes to form imines, which is a key step in the final cyclization, is a fundamental reaction in organic chemistry. The use of a Dean-Stark apparatus to remove water and drive the reaction to completion is a standard technique for such transformations.

Module A: Organometallic Instability & Flow Chemistry Solutions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Pyrazolo[3,4-b]pyrazine Technical Support Center .

As a Senior Application Scientist, I frequently see research teams struggle with the synthesis of the pyrazolo[3,4-b]pyrazine core—a highly prized, nitrogen-rich scaffold critical for developing kinase and SHP2 inhibitors (such as GDC-1971/migoprotafib)[1]. The inherent challenges of this framework stem from the extreme electron deficiency of the pyrazine ring, the poor stability of its organometallic intermediates, and the rapid oxidation of its polyaminated precursors[1][2].

This guide bypasses generic advice. Instead, it provides field-proven troubleshooting, mechanistic causality, and self-validating protocols to rescue your yields and stabilize your workflows.

Q: Why does my batch metalation and formylation of 2,6-dichloropyrazine consistently result in low yields (<15%) and complex mixtures? The Causality: The metalation of 2,6-dichloropyrazine using bases like lithium 2,2,6,6-tetramethylpiperidide (TMPLi) or i -Pr 2​ NMgCl·LiCl (MgDA) generates a highly unstable organomagnesium/organolithium intermediate. In standard batch reactors, inefficient heat transfer during the exothermic formylation step causes this intermediate to rapidly degrade before it can be fully trapped by DMF[1]. The Solution: Transitioning to a continuous flow microreactor ensures instantaneous mixing and precise thermal control ( −20 °C to 0 °C), limiting the lifetime of the unstable intermediate and boosting assay yields to 86%[1]. Furthermore, the resulting heteroaryl aldehyde is also unstable and must be immediately trapped as a bench-stable bisulfite adduct[1].

FlowSynthesis A 2,6-Dichloropyrazine B Metalation (MgDA) Continuous Flow A->B i-Pr2NMgCl·LiCl -20 to 0 °C C Formylation (DMF) B->C D Unstable Heteroaryl Aldehyde Intermediate C->D E Bisulfite Adduct (Bench-Stable) D->E NaHSO3 Stabilization F Hydrazine Cyclization (CSTR Cascade) E->F NH2NH2·H2O (5.0 equiv) G 6-Chloro-1H-pyrazolo [3,4-b]pyrazine F->G AcOH Quench (30 °C)

Workflow for the continuous flow synthesis of 6-chloro-1H-pyrazolo[3,4-b]pyrazine.

Q: During the acidic workup of 6-chloro-1H-pyrazolo[3,4-b]pyrazine, I observe the formation of red precipitates and suffer from poor organic extraction. What is going wrong? The Causality: The pyrazolo[3,4-b]pyrazine core exhibits severe pH-dependent instability. Standard aqueous acidic workups (using HCl, trifluoroacetic acid, or citric acid) trigger degradation cascades, manifesting as complex red-colored side products that crash out of solution and trap your target compound[1]. The Solution: Glacial acetic acid (AcOH) provides the exact pKa needed to quench the hydrazine cyclization without degrading the heteroaromatic core[1].

Quantitative Optimization of Quenching Conditions
ParameterCondition TestedExperimental ObservationApplication Scientist Recommendation
Workup Reagent Aqueous HCl / Citric AcidFormation of red precipitates; poor organic extraction.Avoid. Triggers pH-dependent degradation.
Workup Reagent Glacial Acetic Acid (AcOH)Clean phase separation; up to 75% assay yield in batch.Optimal. Use 7.0 equiv at 30 °C.
Hydrazine Stoichiometry > 5.0 equivalentsSignificant drop in overall assay yield.Limit to 5.0 equiv.
Reaction Mode Standard BatchPoor heat transfer; degradation of organometallic species.Not Recommended for scale-up.
Reaction Mode Continuous FlowRapid mixing at -20 °C to 0 °C; 86% yield of aldehyde.Optimal. Enables scalable formylation.
Protocol 1: Continuous Flow Formylation & Hydrazine Cyclization
  • Metalation: Pump a solution of 2,6-dichloropyrazine (1.0 equiv) and MgDA (1.5 equiv) into a continuous stirred-tank reactor (CSTR) or plug-flow system maintained between −20 °C and 0 °C.

  • Formylation: Introduce DMF into the flow stream to generate the heteroaryl aldehyde.

  • Stabilization: Immediately route the eluent into a stirred vessel containing aqueous NaHSO 3​ .

    • Validation Checkpoint: The formation of the bisulfite adduct should yield a bench-stable solid. If the isolated solid rapidly discolors at room temperature, the aldehyde was not fully converted.

  • Cyclization: In a sequential CSTR, combine the bisulfite adduct (1.0 equiv) with NH 2​ NH 2​ ·H 2​ O (5.0 equiv). Do not exceed 5.0 equivalents, as excess hydrazine degrades the product[1].

  • Quench: Charge the final CSTR with glacial AcOH (7.0 equiv) at 30 °C. Quench an analytical sample with Ac 2​ O (4.5 equiv) to validate conversion via HPLC before bulk isolation[1].

Module B: Bypassing Oxidation in Aminopyrazole Condensations

Q: When attempting to synthesize pyrazolo[3,4-b]pyrazines by condensing 3,4-diaminopyrazoles with α -dicarbonyls, I recover black polymeric tar instead of my product. How can I prevent this? The Causality: 3,4-Diaminopyrazoles (e.g., 3,4-diamino-3-methyl-1-phenylpyrazole) are extremely electron-rich binucleophiles. They undergo rapid auto-oxidation in the presence of atmospheric oxygen, leading to the polymeric tars you are observing[2]. Attempting to isolate, purify, or store this diamine is a guaranteed point of failure. The Solution: Generate the diamine in situ via the catalytic hydrogenation of a 4-nitroso precursor, and immediately trap it with the dicarbonyl electrophile in the same pot before oxidation can occur[2].

NitrosoRoute N1 5-Amino-3-methyl- 1-phenylpyrazole N2 Nitrosation N1->N2 N3 4-Nitroso Intermediate N2->N3 N4 Hydrogenation (Pt, H2) Ambient Pressure N3->N4 N5 3,4-Diaminopyrazole (Highly Oxidation-Prone) N4->N5 Avoid Workup N6 In Situ Condensation (α-Dicarbonyls) N5->N6 Direct Addition N7 Pyrazolo[3,4-b]pyrazine Derivatives N6->N7 Cyclization

Nitroso-reduction pathway to bypass the oxidation of 3,4-diaminopyrazole intermediates.

Protocol 2: In Situ Hydrogenation and Condensation
  • Nitrosation: Treat 5-amino-3-methyl-1-phenylpyrazole with standard nitrosation conditions to yield the 5-amino-3-methyl-4-nitroso-1-phenylpyrazole intermediate[2].

  • Hydrogenation: Dissolve the 4-nitroso compound in a compatible solvent and hydrogenate over a Platinum (Pt) catalyst at ambient pressure until hydrogen uptake ceases[2].

  • Inert Filtration: Filter the Pt catalyst strictly under an inert Argon or Nitrogen atmosphere. Do not perform an aqueous workup or attempt to concentrate the diamine.

  • In Situ Condensation: Immediately add the symmetrical α -dicarbonyl compound directly to the crude hydrogenation solution[2].

    • Validation Checkpoint: The solution should transition from colorless/pale yellow to the characteristic color of the cyclized pyrazolo[3,4-b]pyrazine without passing through a dark brown/black oxidative intermediate phase.

  • Isolation: Once cyclization is complete (monitor via TLC/LCMS), concentrate and purify the highly stable pyrazolo[3,4-b]pyrazine derivative[2][3].

References

  • Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation/Hydrazine Cyclization Cascade - Organic Process Research & Development (ACS Publications) - 1

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - Beilstein Journal of Organic Chemistry (PMC) - 3

  • ChemInform Abstract: A Facile Synthesis of Pyrazolo(3,4-b)pyrazines - ResearchGate -2

Sources

Technical Support Center: Purification of 1,3,6-trimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyrazine

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the purification of 1,3,6-trimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyrazine and related heterocyclic compounds. The methodologies and troubleshooting advice are grounded in established chemical principles and validated through practices reported in peer-reviewed literature.

Overview of Purification Challenges

The 1,3,6-trimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyrazine scaffold is a nitrogen-rich heterocyclic system. While synthetically accessible, achieving high purity can be challenging due to several factors:

  • Polarity: The multiple nitrogen atoms impart a degree of polarity that influences solubility and interaction with chromatographic stationary phases.

  • Potential Impurities: Crude products may contain unreacted starting materials, reagents, and structurally similar byproducts formed during synthesis.

  • Thermal Stability: While generally stable, prolonged exposure to high temperatures or aggressive pH conditions during purification can lead to degradation.

This guide focuses on the two primary purification techniques in organic synthesis: Recrystallization and Flash Column Chromatography .

General Purification Workflow

A logical approach to purification is essential for maximizing yield and purity while minimizing time and resource expenditure. The following decision tree outlines a typical workflow.

G cluster_start Initial State cluster_analysis Analysis & Decision cluster_purification Purification Path cluster_end Final Product crude Crude Product (Post-Workup) is_solid Is the crude product a solid? crude->is_solid sol_test Perform Solubility & TLC Analysis is_solid->sol_test Yes chrom Perform Column Chromatography is_solid->chrom No (Oil/Gum) recrys_viable Good Recrystallization Solvent Found? sol_test->recrys_viable recrys Attempt Recrystallization recrys_viable->recrys Yes recrys_viable->chrom No pure_product Pure Product (Confirm with NMR, MS, etc.) recrys->pure_product chrom->pure_product

Caption: Decision tree for selecting a primary purification method.

Part 1: Purification by Recrystallization

Recrystallization is often the most efficient method for purifying solid compounds, offering high recovery and purity in a single step. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.

Frequently Asked Questions (FAQs) - Recrystallization

Q1: What are the best starting solvents for recrystallizing pyrazolo[3,4-b]pyrazine derivatives? A1: Based on the polarity of the pyrazole and pyrazine rings, good starting points are polar protic solvents like ethanol or methanol. For mixed-solvent systems, a common and effective technique is to dissolve the compound in a "good" solvent where it is highly soluble (e.g., ethanol, methanol, ethyl acetate) and then add a "poor" or "anti-solvent" (e.g., water, hexane) dropwise at an elevated temperature until turbidity persists.[1][2] Slow cooling should then induce crystallization.

Q2: My compound "oils out" instead of forming crystals. What's happening and how do I fix it? A2: Oiling out occurs when the solute's melting point is lower than the boiling point of the solvent, causing it to separate as a liquid instead of a solid.[1] This is a common issue. To resolve it, try the following:

  • Increase Solvent Volume: Add more of the "good" solvent to lower the saturation temperature, allowing crystallization to occur at a temperature below the compound's melting point.[1]

  • Slow Down Cooling: Cool the solution very slowly. Insulating the flask can promote the formation of crystal nucleation sites rather than oil droplets.[1]

  • Change Solvents: Switch to a lower-boiling point solvent system.

  • Use a Seed Crystal: Introduce a tiny crystal of pure product to the cooled, supersaturated solution to initiate crystallization.[1]

Q3: My yield after recrystallization is very low. How can I improve it? A3: Low yield is typically due to using too much solvent or not cooling the solution sufficiently.

  • Use Minimum Solvent: During the dissolution step, use only the absolute minimum amount of hot solvent required to fully dissolve the crude product. Any excess will keep more of your product in the solution (the mother liquor) upon cooling.[1]

  • Thorough Cooling: Once the flask has cooled to room temperature, place it in an ice-water bath for at least 30 minutes to maximize precipitation.[1]

  • Second Crop: Concentrate the mother liquor (the liquid left after filtration) and cool it again to see if a second, potentially less pure, crop of crystals can be obtained.

Troubleshooting Guide: Recrystallization
ProblemPossible Cause(s)Recommended Solution(s)
No crystals form upon cooling. - Solution is not supersaturated (too much solvent used).- Compound is extremely soluble even at low temperatures.- Evaporate some of the solvent to increase concentration and cool again.- If the solution is clear, try scratching the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound.- Switch to a different solvent system where the compound has lower solubility when cold.
Product crystallizes with color. - Colored impurities are co-precipitating.- The compound itself is colored.- If impurities are the cause, consider adding a small amount of activated charcoal to the hot solution before filtering it. Caution: Charcoal can adsorb your product, so use sparingly.- A second recrystallization may be necessary.
Premature crystallization occurs during hot filtration. - The solution is cooling too quickly in the funnel.- The solvent is too volatile.- Use a pre-heated funnel (stemless or short-stemmed is best).- Keep the solution at or near its boiling point during filtration.- Add a small amount of extra hot solvent just before filtering to ensure the compound stays in solution.
Detailed Protocol: Mixed-Solvent Recrystallization
  • Solvent Selection: Start by testing solubility. Place a small amount of crude material in a test tube. Add a few drops of a "good" solvent (e.g., Ethyl Acetate). If it dissolves easily at room temperature, this can be your primary solvent. Then, test adding a "poor" solvent (e.g., Hexane) to see if a precipitate forms.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot "good" solvent (e.g., Ethyl Acetate) needed to fully dissolve the solid. Heat the mixture on a hot plate with stirring.

  • Induce Saturation: While the solution is hot, add the "poor" solvent (e.g., Hexane) dropwise until the solution becomes faintly cloudy (turbid). If it becomes too cloudy, add a few drops of the hot "good" solvent to clarify it.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Maximizing Yield: Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal formation.[1]

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent (or just the "poor" solvent) to remove any residual mother liquor.[1]

  • Drying: Dry the crystals completely. This can be done by leaving them under vacuum on the filter funnel or by transferring them to a desiccator.

Part 2: Purification by Flash Column Chromatography

When recrystallization is ineffective, or if the crude product is an oil, flash column chromatography is the method of choice. It separates compounds based on their differential partitioning between a mobile phase (solvent) and a stationary phase (typically silica gel).

Frequently Asked Questions (FAQs) - Chromatography

Q1: What is a good stationary and mobile phase to start with for pyrazolo[3,4-b]pyrazine? A1: For a compound of moderate polarity like this, normal-phase chromatography is standard.

  • Stationary Phase: Silica gel (SiO₂) is the most common choice.[3][4]

  • Mobile Phase (Eluent): A mixture of a non-polar solvent and a slightly more polar solvent is typical. A good starting point is a gradient of Ethyl Acetate (EtOAc) in Hexane or Cyclohexane.[5] For example, start with 10% EtOAc/Hexane and gradually increase the proportion of EtOAc. Thin-Layer Chromatography (TLC) should always be used first to determine the optimal solvent system.

Q2: How do I choose the right solvent system using TLC? A2: The goal is to find a solvent system where your target compound has an Rf (retention factor) value of approximately 0.25-0.35. The Rf is the ratio of the distance the spot traveled to the distance the solvent front traveled.

  • If the spot stays at the bottom (Rf ≈ 0), the eluent is not polar enough. Increase the proportion of the polar solvent (e.g., increase % EtOAc).

  • If the spot runs with the solvent front (Rf ≈ 1), the eluent is too polar. Decrease the proportion of the polar solvent.

  • Ensure there is good separation between the spot for your desired product and any impurity spots.

Q3: My compound seems to be decomposing or "streaking" on the silica column. What can I do? A3: Nitrogen-containing heterocyclic compounds can sometimes interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor separation or decomposition.

  • Deactivate the Silica: Add a small amount of a basic modifier, like triethylamine (NEt₃) or ammonia, to your mobile phase (typically 0.1-1%).[3] This will neutralize the acidic sites on the silica.

  • Change Stationary Phase: If the problem persists, consider using a less acidic stationary phase, such as alumina (Al₂O₃) or switching to reverse-phase chromatography.[3]

Troubleshooting Guide: Column Chromatography

G cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Solutions problem Poor Separation cause1 Incorrect Mobile Phase problem->cause1 cause2 Column Overloading problem->cause2 cause3 Poor Column Packing problem->cause3 cause4 Compound Degradation problem->cause4 sol1 Re-optimize eluent using TLC. Try different solvent polarities or compositions. cause1->sol1 sol2 Reduce sample load. (Rule of thumb: 1-5% of silica mass) cause2->sol2 sol3 Repack column carefully. Ensure uniform bed without air bubbles. cause3->sol3 sol4 Add triethylamine (~0.5%) to eluent. Work quickly to minimize time on column. cause4->sol4

Caption: Troubleshooting guide for poor separation in column chromatography.

Detailed Protocol: Flash Column Chromatography
  • Column Preparation: Select a column of appropriate size for the amount of crude material (a sample load of 1-5% of the silica gel mass is a good guideline).[3] Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% Hexane or 5% EtOAc/Hexane). Pour the slurry into the column and allow the silica to pack under gravity or positive pressure, ensuring no air bubbles are trapped. Drain the excess solvent until it is level with the top of the silica bed.[3]

  • Sample Loading: Dissolve the crude material in a minimal amount of a suitable solvent (dichloromethane or the eluent itself often works well). Alternatively, for less soluble compounds, perform a "dry load": adsorb the crude material onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully add the dissolved sample or the dry-loaded silica to the top of the column bed.[4]

  • Elution: Begin elution with the low-polarity mobile phase, applying positive pressure to achieve a steady flow. Gradually increase the polarity of the mobile phase according to your TLC optimization (e.g., from 5% EtOAc to 10%, then 20%, etc.). This is known as a step gradient.

  • Fraction Collection: Collect the eluent in a series of test tubes or vials. Monitor the separation by collecting small spots from the fractions on a TLC plate and visualizing them under UV light.

  • Combine and Evaporate: Combine the fractions that contain only the pure desired product. Remove the solvent from the combined fractions using a rotary evaporator to yield the purified compound.[3]

  • Purity Confirmation: Confirm the purity of the final product using an appropriate analytical technique, such as ¹H NMR, LC-MS, or by observing a sharp melting point.

References

  • McCann, L. C., & Moody, C. J. (2017). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Beilstein Journal of Organic Chemistry, 13, 2685–2691. Retrieved from [Link]

  • Choudhary, D., & Shiri, M. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds, 42(8), 5307-5353. Retrieved from [Link]

  • Jackson, M. A., & De Vora, J. S. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Agricultural and Food Chemistry, 67(43), 12028–12037. Retrieved from [Link]

  • Gouda, M. A., Eldien, H. F., Girges, M. M., & Berghot, M. A. (2014). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. Molecules, 19(5), 5455–5467. Retrieved from [Link]

  • Zhang, L., Balan, G., Barreiro, G., et al. (2014). Discovery and preclinical characterization of 1-methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine (PF-470): a highly potent, selective, and efficacious metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulator. Journal of Medicinal Chemistry, 57(3), 861–877. Retrieved from [Link]

  • Hanna, S. Y. (2017). Answer to "What solvent should I use to recrystallize pyrazoline?". ResearchGate. Retrieved from [Link]

  • Ammar, Y. A., Ragab, F. A., El-Gaby, M. S., & Al-Abdullah, E. S. (2020). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Molecules, 25(15), 3350. Retrieved from [Link]

Sources

Application Scientist Support Portal: 1,3,6-Trimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyrazine (TMPP)

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1,3,6-trimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyrazine (abbreviated as TMPP). This portal provides drug development professionals and assay scientists with authoritative troubleshooting guides, validated protocols, and physicochemical data to overcome the notoriously difficult solubility profile of this bicyclic heterocycle.

Part 1: Mechanistic Overview of TMPP Insolubility

The pyrazolo[3,4-b]pyrazine scaffold is highly valued in medicinal chemistry, frequently serving as a hinge-binding motif in kinase inhibitors (such as SGK1 inhibitors) due to its optimal hydrogen-bonding geometry[1]. However, researchers synthesizing TMPP routinely encounter severe aqueous solubility bottlenecks.

The Causality of Insolubility: While fully aromatic pyrazolo-pyrazines suffer from rigid planarity and strong π-π stacking, TMPP contains a fully saturated tetrahydropyrazine ring (indicated by the 4H,5H,6H,7H nomenclature). This saturation introduces sp³ hybridization, which breaks molecular planarity. However, the secondary amines at positions N4 and N7 act as potent hydrogen-bond donors and acceptors. In the free base form, these amines drive the formation of a highly stable, tightly packed intermolecular crystal lattice. Combined with the lipophilicity of the three methyl groups (at positions 1, 3, and 6), the thermodynamic barrier to aqueous solvation is exceptionally high. Overcoming this requires either disrupting the crystal lattice via salt formation[2] or lowering the solvation barrier using specialized surfactants.

Part 2: Troubleshooting FAQs

Q1: My TMPP free base dissolves perfectly in DMSO at 10 mM, but crashes out immediately when diluted to 1 µM in my biochemical kinase assay buffer. How do I fix this?

A: This is a classic "solvent crash" driven by nucleation kinetics. TMPP is highly soluble in neat DMSO, often exceeding 30 mg/mL[3]. When you pipette this stock into an aqueous buffer, the local concentration of water spikes instantly. Because the free base is highly lipophilic, the thermodynamic drive for TMPP monomers to self-associate outcompetes the kinetics of uniform dispersion. Solution: You must alter the solvation environment before introduction. Pre-mix your assay buffer with a non-ionic surfactant (e.g., 0.01% Tween-20) or a carrier protein (0.1% BSA). These additives form micelles or hydrophobic pockets that rapidly encapsulate the lipophilic TMPP monomers before they can nucleate into insoluble aggregates.

Q2: I need to dose TMPP orally in a murine PK study at 10 mg/kg, but it forms a thick suspension in standard saline. What is the best formulation strategy?

A: Dosing suspensions of lipophilic free bases yields highly variable pharmacokinetics and poor bioavailability. Because TMPP possesses basic secondary amines in its tetrahydropyrazine ring, the most robust chemical strategy is salt formation . By reacting the free base with a strong acid (e.g., methanesulfonic acid), you protonate the basic amines. This completely disrupts the lipophilic crystal lattice and introduces strong ion-dipole interactions with water, typically increasing solubility by 100- to 1000-fold[2]. If salt formation is not viable for your current study phase, encapsulation in 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the recommended alternative.

Part 3: Quantitative Data Center

The following table summarizes the solubility profile of TMPP across various vehicles and solid forms to guide your experimental design.

Solid FormVehicle / SolventAppx. Solubility (mg/mL)Observation & Suitability
Free Base Water (pH 7.4)< 0.01Insoluble; forms visible suspension. Unsuitable for assays.
Free Base 100% DMSO> 30.0Clear solution; ideal for long-term compound storage[3].
Free Base 20% HP-β-CD (Saline)2.5Clear solution; suitable for preliminary IV/PO animal dosing.
HCl Salt Water (pH 4.0)15.0Clear solution; note potential for chloride common-ion effect in vivo.
Mesylate Salt Water (pH 4.5)> 25.0Clear solution; optimal for high-dose in vivo PK/PD studies[2].

Part 4: Validated Experimental Protocols

Protocol A: Prevention of "DMSO Crash" in In Vitro Assays

This protocol is a self-validating system designed to ensure true solution state prior to biological testing.

  • Stock Preparation: Dissolve TMPP free base in 100% anhydrous DMSO to a concentration of 10 mM. Vortex until optically clear.

  • Buffer Modification: Supplement your standard aqueous assay buffer (e.g., 50 mM HEPES, pH 7.4) with 0.01% (v/v) Tween-20.

  • Dilution: Slowly pipette the DMSO stock into the modified buffer while vortexing vigorously to ensure rapid kinetic dispersion. Keep final DMSO concentration ≤1%.

  • Self-Validation (Nephelometry): Transfer 100 µL of the final solution to a clear-bottom 96-well plate. Measure light scattering using a nephelometer.

    • Pass Criteria: Scattering signal is <10% above a blank buffer control. Proceed to assay.

    • Fail Criteria: High scattering indicates micro-precipitation. Do not proceed; increase Tween-20 to 0.05% and repeat.

InVitroWorkflow Start 10 mM DMSO Stock (TMPP Free Base) Dilute Dilute into Aqueous Buffer (e.g., HEPES pH 7.4) Start->Dilute Check Check Turbidity (Nephelometry / DLS) Dilute->Check Precip High Scattering (Aggregation/Crash) Check->Precip Fail Clear Low Scattering (True Solution) Check->Clear Pass Optimize Add Co-solvents (0.01% Tween-20 or 0.1% BSA) Precip->Optimize Proceed Proceed to Biological Assay Clear->Proceed Optimize->Dilute Re-test

Workflow for mitigating DMSO-induced precipitation of TMPP in aqueous assays.

Protocol B: Micro-Scale Salt Screening for Basic Amines

Utilize this protocol to convert the TMPP free base into a highly soluble salt form for in vivo dosing.

  • Dispensation: Dispense 10 mg of TMPP free base into three separate 4 mL glass vials.

  • Solvation: Add 500 µL of Acetone/Water (9:1 v/v) to each vial and warm to 50°C until the free base is fully dissolved.

  • Acid Addition: To vial 1, add 1.05 equivalents of Hydrochloric acid. To vial 2, add 1.05 eq of Methanesulfonic acid. To vial 3, add 1.05 eq of Maleic acid.

  • Crystallization: Allow the vials to cool slowly to room temperature over 24 hours. If no precipitate forms, partially evaporate the solvent under a gentle nitrogen stream until nucleation occurs.

  • Self-Validation (Solid-State Characterization): Isolate the resulting powders. Analyze via X-Ray Powder Diffraction (XRPD) to confirm a crystalline lattice, and Differential Scanning Calorimetry (DSC) to confirm a single, sharp melting endotherm distinct from the free base.

  • Selection: Perform thermodynamic solubility testing on the validated crystalline salts in pH 4.5 acetate buffer and select the form yielding >10 mg/mL.

SaltScreening Base TMPP Free Base (Poor Aqueous Solubility) Acid Add Counterions (HCl, Mesylate, Maleate) Base->Acid Crystallize Evaporative Crystallization (Acetone/Water) Acid->Crystallize Analyze Solid-State Characterization (XRPD, DSC, TGA) Crystallize->Analyze Solubility Kinetic & Thermodynamic Solubility Testing Analyze->Solubility Confirmed Crystalline Select Select Optimal Salt Form (e.g., TMPP Mesylate) Solubility->Select Solubility > 1 mg/mL

Decision tree for basic amine salt screening to enhance TMPP aqueous solubility.

References

  • Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)
  • Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation / Hydrazine Cyclization Cascade Source: Organic Process Research & Development / DOI URL
  • Correlations of Crystal Structure and Solubility in Organic Salts: The Case of the Antiplasmodial Drug Piperaquine Source: ACS Publications URL

Sources

side reactions in pyrazolo[3,4-b]pyrazine synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Pyrazolo[3,4-b]pyrazine Technical Support & Troubleshooting Center . This portal is designed for researchers and drug development professionals scaling up or optimizing the synthesis of pyrazolo[3,4-b]pyrazine scaffolds—a critical pharmacophore in kinase inhibitors and other targeted therapeutics.

Below, you will find field-proven troubleshooting guides, mechanistic deep-dives, and self-validating protocols to resolve the most notorious side reactions in this chemical space.

🔬 Hot Topics & Troubleshooting Q&A

Q1: During the hydrazine-mediated cyclization of formyl-chloropyrazines, my reaction mixture turns deep red and my yields plummet. What is happening?

The Causality: You are observing the degradation of the highly electron-deficient pyrazolo[3,4-b]pyrazine core. Hydrazine is not only a potent nucleophile but also a strong base. When excess hydrazine is present, or when reaction times are extended, it initiates secondary SN​Ar reactions and ring-opening cascades on the newly formed pyrazolo[3,4-b]pyrazine system. This results in a complex mixture of nitrogen-rich, red-colored oligomeric side products[1].

The Solution: Implement a chemical quench. By adding acetic anhydride ( Ac2​O ) immediately after the cyclization is complete, you rapidly acetylate and scavenge all unreacted hydrazine. This halts the degradation pathway and stabilizes the crude pyrazolopyrazine intermediate, allowing for a standard aqueous workup without yield attrition[1].

G A 2,6-Dichloropyrazine (Starting Material) B Formylation (MgDA, DMF) A->B C Bisulfite Adduct (Stable Intermediate) B->C D Hydrazine Cyclization (5 equiv NH2NH2) C->D E Ac2O Quench (4.5 equiv) D->E Immediate quench G Degradation (Red Precipitates) D->G Extended time / Excess hydrazine F 6-Chloro-1H-pyrazolo[3,4-b]pyrazine (Stable Product) E->F Aqueous Workup

Workflow for hydrazine cyclization with Ac2O quench to prevent degradation.

Q2: I am attempting a Suzuki cross-coupling on 3,5-dichloro-pyrazine-2-carbonitrile before cyclization, but I need strict regioselectivity. How do I prevent coupling at the wrong position?

The Causality: In di-halogenated pyrazines, regioselectivity is dictated by a competition between electronic activation and steric hindrance. While the 2-cyano group electronically activates both the C3 and C5 positions for oxidative addition, it provides significant steric shielding specifically to the adjacent C3-chloro substituent[2].

The Solution: Rely on the innate steric bias. Standard Suzuki conditions (e.g., Pd(dppf)Cl2​ , boronic ester, mild base) will highly favor coupling at the sterically accessible C5 position , leaving the C3-chloro group intact for subsequent hydrazine cyclization[2].

G A 3,5-Dichloro-pyrazine-2-carbonitrile B Suzuki Cross-Coupling (Pd catalyst) A->B C C5 Position (Sterically Accessible) B->C Favored Pathway D C3 Position (Shielded by C2-Cyano) B->D Disfavored Pathway E 5-Aryl-3-chloro regioisomer (Major Product, >70% Yield) C->E F 3-Aryl-5-chloro regioisomer (Trace Product) D->F

Regioselectivity logic for Suzuki coupling on dichloropyrazine carbonitriles.

Q3: When condensing 3,4-diaminopyrazoles with 1,2-dicarbonyls, my diamine intermediate turns into a black tar before the reaction even starts.

The Causality: 3,4-Diaminopyrazoles are highly electron-rich and notoriously sensitive to atmospheric oxygen. Isolation and storage of these binucleophiles almost always lead to rapid auto-oxidation and polymerization[3]. The Solution: Never isolate the diamine. Utilize a 5-amino-4-nitrosopyrazole precursor. Hydrogenate it over a Pt catalyst (or reduce via hydrazine) at ambient pressure, and telescope the resulting diamine solution directly into the dicarbonyl condensation step without any workup[3].

📊 Quantitative Data Summaries

Table 1: Impact of Reaction Parameters on Hydrazine Cyclization (Spivey et al., 2024) [1]

Parameter / Condition Observation / Yield Mechanistic Result

| Small Batch (<5 equiv NH2​NH2​ ) | Up to 75% assay yield | Clean cyclization, but scaling causes thermal risks. | | Extended Time / >5 equiv NH2​NH2​ | Severe yield drop, red precipitates | Over-reaction; nucleophilic degradation of the pyrazine core. | | Continuous Flow + Ac2​O Quench | 90 A% purity, 58% steady-state yield | Excess hydrazine is scavenged; product is stabilized for isolation. |

Table 2: Regioselectivity in Suzuki Coupling of Pyrazine Precursors [2]

Substrate Favored Coupling Position Major Product Yield Undesired Regioisomer
3,5-dichloro-pyrazine-2-carbonitrile C5 (C3 is sterically shielded) >70% isolated yield Trace (observed by LC-MS)

| 3,5-dichloro-pyrazine-2-carbaldehyde | C5 (C3 is sterically shielded) | High chemoselectivity | Trace (observed by LC-MS) |

🧪 Self-Validating Experimental Protocols

Protocol A: Scalable Hydrazine Cyclization with Acetic Anhydride Quench

Designed to prevent over-reaction and degradation during the synthesis of 6-chloro-1H-pyrazolo[3,4-b]pyrazine.

  • Preparation: Charge the formyl-chloropyrazine bisulfite adduct (1.0 equiv) into a reactor containing DMSO.

  • Cyclization: Slowly add hydrazine monohydrate (5.0 equiv) while maintaining the internal temperature. Stir for the validated residence time (typically <1 hour to prevent degradation).

  • In-Process Control (IPC) 1: Monitor the reaction color. A shift from yellow to deep red indicates the onset of degradation. Proceed immediately to step 4.

  • The Quench (Critical Step): Inject acetic anhydride ( Ac2​O , 4.5 equiv) directly into the reaction mixture.

    • Causality: Ac2​O outcompetes the pyrazine core for unreacted hydrazine, forming inert acetylhydrazines.

  • Workup: Dilute the quenched mixture with aqueous K3​PO4​ to neutralize the acetic acid byproduct. Extract with an organic solvent (e.g., EtOAc).

  • Validation: Analyze the organic layer via LC-MS. The chromatogram must show the desired mass ( [M+H]+ for 6-chloro-1H-pyrazolo[3,4-b]pyrazine) with a complete absence of hydrazine-adduct masses ( +32 Da from the product mass).

Protocol B: Regioselective Suzuki Coupling of Dichloropyrazines

Designed to selectively functionalize the C5 position prior to pyrazole ring closure.

  • Setup: In a thoroughly degassed flask, combine 3,5-dichloro-pyrazine-2-carbonitrile (1.0 equiv), the desired aryl boronic acid/ester (1.05 equiv), and K2​CO3​ (2.0 equiv) in a 1,4-dioxane/water mixture (4:1).

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 equiv) under a strict nitrogen atmosphere.

  • Reaction: Heat the mixture to 80 °C for 4–6 hours.

  • IPC 1 (Self-Validation): Sample the reaction for LC-MS. You should observe >95% conversion to a single major peak. If two closely eluting peaks with identical masses are observed, regioselectivity has been compromised (likely due to excessive heating or using a less sterically demanding catalyst).

  • Isolation: Cool to room temperature, filter through a pad of Celite to remove palladium black, and purify via flash chromatography to isolate the 5-aryl-3-chloro-pyrazine-2-carbonitrile in >70% yield.

📚 References

  • Spivey, J. A., et al. "Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation/Hydrazine Cyclization Cascade." Organic Process Research & Development, ACS Publications, 2024. 1

  • Mederski, W. W., et al. "Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors." ACS Medicinal Chemistry Letters, ACS Publications, 2014. 2

  • Sicker, D., & Mann, G. "A Facile Synthesis of Pyrazolo(3,4-b)pyrazines." Journal für Praktische Chemie, ResearchGate, 1990. 3

Sources

Technical Support Center: Stability Testing of 1,3,6-trimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyrazine

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the stability testing of 1,3,6-trimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyrazine. The content is structured in a question-and-answer format to directly address potential challenges and offer practical, field-proven solutions.

Part 1: Frequently Asked Questions (FAQs)

FAQ 1: We are initiating a stability program for 1,3,6-trimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyrazine. What are the primary stability concerns for a nitrogen-rich heterocyclic compound like this?

Nitrogen-rich heterocyclic systems, such as the pyrazolo[3,4-b]pyrazine core, often exhibit specific stability liabilities. Your primary concerns should be:

  • Oxidative Degradation: The electron-rich nitrogen and carbon atoms in the heterocyclic rings can be susceptible to oxidation. This can be initiated by atmospheric oxygen, peroxides present in excipients, or exposure to light.

  • pH-Dependent Hydrolysis: The pyrazine and pyrazole rings contain multiple nitrogen atoms that can be protonated or deprotonated depending on the pH. This can influence the electron density distribution in the rings and make certain bonds susceptible to hydrolytic cleavage. Some pyrazolo[3,4-b]pyrazine intermediates have shown pH-dependent stability.[1]

  • Photostability: Aromatic and heteroaromatic systems can absorb UV-Vis light, leading to photochemical degradation. It is crucial to evaluate the compound's sensitivity to light as per ICH Q1B guidelines.[2]

  • Tautomerism: Pyrazolo[3,4-b]pyridine systems, which are structurally related, can exhibit tautomerism.[3] While your specific molecule is saturated in the pyrazine ring, it's a factor to consider, as different tautomers can have varying stabilities.

FAQ 2: What are the recommended initial steps for assessing the stability of a new batch of 1,3,6-trimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyrazine?

Before embarking on a full-scale stability study, a preliminary assessment is advisable. This involves:

  • Characterization of the Starting Material: Ensure the purity and identity of your initial batch are well-characterized using techniques like NMR, MS, and a validated HPLC method.

  • Forced Degradation Studies: Conduct forced degradation (stress testing) to rapidly identify potential degradation products and pathways.[4][5][6] This is a cornerstone of developing a stability-indicating analytical method. The International Conference on Harmonisation (ICH) guidelines suggest the following conditions.[7][8]

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Dry heat at 80°C for 48 hours.

    • Photodegradation: Expose the solid material and a solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[2]

  • Development of a Stability-Indicating Method: The primary goal of forced degradation is to challenge your analytical method's ability to separate the parent compound from its degradation products.[9][10] An HPLC method with UV detection is standard, often coupled with mass spectrometry (LC-MS) for the identification of degradants.[11]

FAQ 3: Our HPLC chromatogram shows several new peaks after oxidative stress with hydrogen peroxide. How do we proceed with identifying these degradants?

The appearance of new peaks under oxidative stress is a common finding for nitrogen-containing heterocycles. The logical progression for identification is as follows:

  • LC-MS Analysis: This is the most powerful tool for this task. The mass-to-charge ratio (m/z) of the new peaks will provide the molecular weight of the degradants. A common degradation pathway is N-oxidation, which would result in an increase of 16 atomic mass units (amu) from the parent compound.

  • High-Resolution Mass Spectrometry (HRMS): To gain higher confidence in the elemental composition of the degradants, HRMS is invaluable.

  • Tandem MS (MS/MS): Fragmenting the degradant ions in the mass spectrometer and analyzing the fragmentation pattern can provide structural information, helping to pinpoint the site of oxidation.

  • Forced Synthesis: If a particular degradant is of high concern (e.g., it appears in long-term stability studies), you may need to synthesize it to confirm its structure and use it as a reference standard.

Part 2: Troubleshooting Guides

Troubleshooting Issue 1: Poor Peak Shape and Tailing in HPLC Analysis

Symptoms: The HPLC peak for 1,3,6-trimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyrazine is broad, tailing, or splitting.

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Secondary Interactions with Silica The basic nitrogen atoms in your compound can interact with acidic silanol groups on the C18 column, leading to tailing.1. Use a low-ionic-strength acidic mobile phase: Add 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase to protonate the basic nitrogens and minimize interaction with the stationary phase. 2. Employ a base-deactivated column: Modern HPLC columns are often end-capped to reduce silanol activity. Ensure you are using a suitable column. 3. Increase the buffer concentration: A higher buffer concentration can also help to mask residual silanol groups.
Column Overload Injecting too much sample can lead to peak distortion.1. Reduce the injection volume or sample concentration. A recommended starting concentration for forced degradation studies is 1 mg/mL.[5]
Inappropriate Mobile Phase pH If the mobile phase pH is close to the pKa of your compound, you can have a mixture of ionized and non-ionized forms, leading to peak splitting.1. Adjust the mobile phase pH to be at least 2 pH units away from the compound's pKa.
Troubleshooting Issue 2: Inconsistent Results in Thermal Stability Studies

Symptoms: You observe significant degradation in some thermal stress studies but not in others, even under seemingly identical conditions.

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Inconsistent Heat Distribution in Oven The temperature within a laboratory oven may not be uniform.1. Use a calibrated, forced-air oven to ensure uniform temperature distribution. 2. Place samples in the same location within the oven for each experiment.
Interaction with Container The compound may be reacting with the surface of the storage vial at elevated temperatures.1. Use inert glass vials (Type I borosilicate glass). 2. Test different vial types to see if the degradation profile changes.
Presence of Impurities Trace amounts of impurities (e.g., residual catalysts from synthesis) could be catalyzing degradation at higher temperatures.1. Ensure high purity of the starting material. Re-purify if necessary. 2. Analyze the impurity profile of different batches to see if there is a correlation with thermal stability.

Part 3: Experimental Protocols and Data Presentation

Protocol 1: Forced Degradation Study

This protocol outlines the steps for conducting a comprehensive forced degradation study.

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method for 1,3,6-trimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyrazine.

Materials:

  • 1,3,6-trimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyrazine

  • HPLC-grade acetonitrile and water

  • Formic acid

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Class A volumetric flasks and pipettes

  • HPLC system with UV/PDA detector and/or MS detector

  • Calibrated pH meter

  • Forced-air stability oven

  • Photostability chamber

Procedure:

  • Prepare a Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.

  • Set Up Stress Conditions:

    • Control: Keep a portion of the stock solution at 5°C, protected from light.

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final HCl concentration of 0.1 M. Place in an oven at 60°C.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final NaOH concentration of 0.1 M. Place in an oven at 60°C.

    • Oxidation: Mix equal volumes of the stock solution and 6% H₂O₂ to achieve a final H₂O₂ concentration of 3%. Keep at room temperature.

    • Thermal Stress: Place a portion of the stock solution in an oven at 80°C.

  • Time Points: Withdraw aliquots from each stress condition at appropriate time points (e.g., 2, 8, 24, 48 hours).

  • Sample Preparation for Analysis:

    • For acid and base samples, neutralize with an equimolar amount of base or acid, respectively, before diluting to the final concentration for HPLC analysis.

    • Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • HPLC Analysis: Analyze all samples using a validated HPLC method. Ensure the method can adequately separate the parent peak from all degradant peaks.

Data Presentation:

The results of the forced degradation study should be summarized in a table.

Stress Condition Duration (hours) % Assay of Parent Compound % Total Degradation Major Degradant Peaks (Retention Time)
0.1 M HCl, 60°C2492.57.54.8 min, 6.2 min
0.1 M NaOH, 60°C2488.111.93.5 min
3% H₂O₂, RT2485.314.77.1 min (presumed N-oxide)
80°C Heat4898.21.8-
Photostability-99.50.5-
Diagrams

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A 1 mg/mL Stock Solution of Compound B Acid Hydrolysis (0.1 M HCl, 60°C) A->B C Base Hydrolysis (0.1 M NaOH, 60°C) A->C D Oxidation (3% H₂O₂, RT) A->D E Thermal Stress (80°C) A->E F Photostability (ICH Q1B) A->F G Neutralization & Dilution B->G C->G D->G E->G F->G H Stability-Indicating HPLC Analysis G->H I Peak Purity Assessment (PDA Detector) H->I J Degradant Identification (LC-MS) H->J

Caption: Workflow for a forced degradation study.

References

  • ICH. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency. [Link]

  • ICH. (1996). ICH Q1B Photostability testing of new active substances and medicinal products. European Medicines Agency. [Link]

  • ICH. Quality Guidelines. International Council for Harmonisation. [Link]

  • Alsante, K. M., et al. (2014).
  • Rao, B. M., & Kumar, A. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24-35.
  • Hotha, S., & Roy, S. (2009). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
  • Patel, R., et al. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia.
  • Klick, S., et al. (2005). Toward a general strategy for degradation pathway elucidation of drug substances. Journal of Pharmaceutical and Biomedical Analysis.
  • Nagulancha, B. R., Lakka, N. S., & Vandavasi, K. R. (2023). Stability-indicating method development and validation for quantitative estimation of assay and organic impurities of antiviral drug baloxavir marboxil in drug substance and pharmaceutical dosage form using HPLC and LC–MS methods.
  • Kamau, M. N., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry.
  • Srinivasa Rao, C., Vaishnavi, C., Vishnu, N., Rajyalakshmi, C., Sasikiran, G. E., & Leela, P. K. (2023). Quantification of Drospirenone- and ethinyl estradiol-related impurities in a combined pharmaceutical dosage form by a chromatography method with a QbD Robustness study.
  • Papastathopoulos, A., Lougiakis, N., Kostakis, I. K., Marakos, P., Pouli, N., Pratsinis, H., & Kletsas, D. (2016).
  • El-Sayed, M. A., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules.
  • da Silva, A. C., et al. (2012). Stability-indicating methods for the enantioselective determination of dihydropyridines by high performance liquid chromatography and capillary electrophoresis. Analytical Methods.

Sources

Technical Support Center: Analytical Standard for 1,3,6-Trimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyrazine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Analytical Summary

As a Senior Application Scientist, I have designed this technical guide to address the specific physicochemical challenges associated with 1,3,6-trimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyrazine (CAS: 1375472-98-2)[1][2]. Also known as 1,3,6-trimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyrazine[1][3], this nitrogen-rich heterocycle is a highly valued analytical standard and building block in medicinal chemistry, particularly in the development of SHP2 inhibitors[4], CCR4 antagonists[5], and novel anti-inflammatory agents[6].

Due to its partially saturated tetrahydropyrazine ring and multiple basic nitrogen atoms, analysts frequently encounter chromatographic peak tailing, pH-dependent retention shifts, and auto-oxidation during storage. This guide provides field-proven, self-validating protocols to ensure absolute scientific integrity during your analytical workflows.

Diagnostic Q&A: Troubleshooting Chromatographic & MS Issues

Q1: I am observing severe peak tailing (Asymmetry factor > 2.0) during reversed-phase HPLC. How do I correct this? A1: The target molecule contains multiple basic secondary and tertiary amines within its tetrahydropyrazolo-pyrazine core. At a neutral pH, these amines are protonated and will interact strongly with residual acidic silanols on standard silica-based stationary phases via secondary ion-exchange mechanisms.

  • The Causality: The electrostatic attraction between the positively charged analyte and the negatively charged silanols ( SiO− ) causes a drag effect on the molecules, resulting in an asymmetrical peak tail.

  • Self-Validating Protocol: Inject a neutral void-volume marker (e.g., uracil) alongside your standard. If the uracil peak is perfectly symmetrical but your standard tails, you have validated that the issue is a chemical secondary interaction, not a physical column defect (like a collapsed bed).

  • Resolution: Shift to a low-pH mobile phase by adding 0.1% Trifluoroacetic acid (TFA) or Formic acid (FA)[5]. This fully protonates the analyte while neutralizing the surface silanols. Additionally, utilize an end-capped or Charged Surface Hybrid (CSH) C18 column.

HPLC_Troubleshooting Start Observe Peak Tailing (Asymmetry > 2.0) Test Inject Neutral Marker (e.g., Uracil) Start->Test Decision Is Uracil Peak Symmetrical? Test->Decision Physical Physical Issue: Column Bed Collapse or Frit Blockage Decision->Physical No Chemical Chemical Issue: Silanol Interactions with Basic Amines Decision->Chemical Yes FixPhys Replace Column & Check Sample Prep Physical->FixPhys FixChem Add 0.1% TFA/FA Use End-Capped C18 Chemical->FixChem

Figure 1: Diagnostic workflow for resolving peak tailing in basic nitrogen heterocycles.

Q2: My retention time is shifting unpredictably between injections. What is the root cause? A2: Retention time instability for this compound is typically caused by inadequate buffering of the mobile phase relative to the analyte's pKa​ . If the mobile phase pH is within ±1 unit of the tetrahydropyrazine's pKa​ , slight local pH variations in the column will cause the analyte to shift unpredictably between its ionized and neutral states, drastically altering its hydrophobicity.

  • Resolution: Ensure the mobile phase pH is strictly controlled at least 2 units away from the pKa​ . For MS-compatible buffers, use 10 mM Ammonium Formate (pH 3.0) to lock the molecule in its fully ionized state.

Q3: How do I ensure my LC-MS/MS ionization parameters are truly optimized for this standard? A3: Due to the basic aliphatic amines in the tetrahydropyrazine ring, Positive Electrospray Ionization (ESI+) is highly efficient, readily forming a stable [M+H]+ ion.

  • Self-Validating Protocol (Tee-In Method): To validate that your MS parameters are optimized for the molecule and not merely masking a liquid chromatography issue, infuse the 10 µg/mL standard via a syringe pump at 10 µL/min while teeing in the LC flow (at 0.4 mL/min). If the MS signal fluctuates synchronously with the LC pump strokes, the root cause is poor desolvation or pump pulsation, not the inherent ionization efficiency of the pyrazolo[3,4-b]pyrazine core.

Validated Workflows: Standard Preparation & System Suitability

To guarantee quantitative accuracy, follow this step-by-step methodology for preparing the analytical standard.

  • Thermal Equilibration: Bring the lyophilized vial of 1,3,6-trimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyrazine to room temperature in a desiccator for 30 minutes before opening. Causality: Opening cold vials introduces atmospheric moisture condensation, which accelerates the degradation of the standard.

  • Primary Stock Preparation: Dissolve 1.0 mg of the standard in 1.0 mL of LC-MS grade Methanol to yield a 1.0 mg/mL stock. Sonicate for 60 seconds. Causality: Methanol is preferred over Acetonitrile for the primary stock because its protic nature better solvates the highly polar, hydrogen-bonding network of the pyrazolo-pyrazine core.

  • Working Solution Dilution: Dilute the stock to 10 µg/mL using the initial mobile phase conditions (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid). Causality: Diluting in the initial mobile phase prevents strong solvent effects (peak splitting or fronting) at the column head during injection.

  • System Suitability Validation: Inject the 10 µg/mL working solution in triplicate. Calculate the Relative Standard Deviation (RSD) of the peak area. An RSD<2.0% validates that the standard is fully solubilized, stable in the diluent, and the autosampler mechanism is precise.

Handling, Storage, and Stability

Q4: I am detecting a new impurity peak at [M-4H] in my LC-MS over time. Is the standard degrading? A4: Yes. The 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyrazine core is partially saturated. Under ambient oxygen, light, or basic conditions (pH > 8), it is highly susceptible to auto-oxidation. The thermodynamic driving force of aromatization pushes the system to lose 4 hydrogens, converting the tetrahydro ring into a fully aromatic 1H-pyrazolo[3,4-b]pyrazine system[4].

  • Resolution: Store the solid standard at -20°C under an inert atmosphere (Argon or Nitrogen). Prepare working solutions in degassed solvents, store them in amber vials, and strictly avoid basic diluents.

Degradation_Pathway Standard 1,3,6-Trimethyl-4,5,6,7-tetrahydro -1H-pyrazolo[3,4-b]pyrazine [Target Standard] Stress Environmental Stress: O2, Light, pH > 8 Standard->Stress Auto-oxidation Degradant 1,3,6-Trimethyl-1H -pyrazolo[3,4-b]pyrazine [Aromatized Degradant] Stress->Degradant - 4H

Figure 2: Auto-oxidation degradation pathway of the tetrahydropyrazolo-pyrazine core.

Data Matrices: Quantitative Summaries

Table 1: Recommended UHPLC-MS Method Parameters

ParameterSpecification / ValueCausality / Rationale
Column C18, End-capped, 2.1 x 100 mm, 1.7 µmEnd-capping minimizes secondary silanol interactions with basic nitrogens.
Mobile Phase A Water + 0.1% Formic Acid (pH ~2.7)Ensures full protonation of the tetrahydropyrazine ring for stable retention.
Mobile Phase B Acetonitrile + 0.1% Formic AcidProvides optimal elution strength and high MS volatility.
Flow Rate 0.4 mL/minBalances optimal linear velocity for sub-2µm particles with ESI desolvation limits.
Column Temp 40 °CReduces mobile phase viscosity and improves mass transfer kinetics, sharpening peaks.

Table 2: Accelerated Stability & Storage Matrix

Storage ConditionTimeframeExpected PurityPrimary Degradation Mechanism
Solid, -20 °C, Argon12 Months> 99.0%Highly stable under inert, frozen conditions.
Solution (MeOH), 4 °C7 Days> 98.5%Slow auto-oxidation of the tetrahydro ring.
Solution (pH 9 buffer), 25 °C24 Hours< 90.0%Rapid base-catalyzed aromatization to fully conjugated pyrazolo-pyrazine.

References

  • 1,3,6-trimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyrazine - Chemical Properties & CAS Source: ChemSrc URL:[Link]

  • Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation/Hydrazine Cyclization Cascade Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines Source: PubMed Central (NIH) URL:[Link]

  • Discovery of a Potent and Selective CCR4 Antagonist that Inhibits Treg Trafficking into the Tumor Microenvironment Source: RAPT Therapeutics URL:[Link]

Sources

Validation & Comparative

Comparative Biological Activity of Pyrazolo[3,4-b]pyrazine Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

The 1H-pyrazolo[3,4-b]pyrazine scaffold has emerged as a highly privileged hinge-binding motif in modern targeted therapeutics, largely replacing classical indazoles due to its superior aqueous solubility and optimal lipophilicity (LogD)[1]. However, the biological efficacy of these derivatives is profoundly dictated by isomerism. Both positional isomerism (substitution patterns on the aryl rings) and atropisomerism (restricted rotation around the C–N axis) critically influence target residence time, binding thermodynamics, and off-target toxicity.

This guide provides an objective, data-driven comparison of pyrazolo[3,4-b]pyrazine isomers, focusing on their performance as Serum/Glucocorticoid-Regulated Kinase 1 (SGK1) inhibitors and Src Homology-2 Domain-Containing Protein Tyrosine Phosphatase 2 (SHP2) allosteric inhibitors.

Mechanistic Overview: Isomeric Influence on Target Affinity

The spatial orientation of substituents on the pyrazolo[3,4-b]pyrazine core dictates whether a molecule acts as a potent inhibitor or an inactive stereoisomer.

  • Positional Isomers in Kinase Inhibition (SGK1): In ATP-competitive SGK1 inhibitors, the hinge-binding pyrazolo[3,4-b]pyrazine core anchors the molecule, while the arylsulfonamide ring projects into the specificity pocket. Positional isomers (e.g., 2,5-disubstitution vs. 2,3-disubstitution) exhibit drastically different abilities to displace physiological ATP[1].

  • Atropisomers in Allosteric Inhibition (SHP2): Highly substituted pyrazolo[3,4-b]pyrazines often feature bulky groups (e.g., 2,3-dichlorophenyl) that restrict rotation around the C–N axis. This generates distinct atropisomers. The active conformer successfully hydrogen-bonds with key residues (e.g., Arg111 and Leu216) to stabilize the auto-inhibited "closed" conformation of SHP2, while the inactive conformer suffers from severe steric clashes[2].

SHP2_Mechanism RTK Receptor Tyrosine Kinase SHP2_Closed SHP2 (Closed/Auto-inhibited) RTK->SHP2_Closed Phosphorylation SHP2_Open SHP2 (Open/Active) SHP2_Closed->SHP2_Open Conformational Shift Pathway RAS/ERK Proliferation SHP2_Open->Pathway Downstream Signaling Isomer Active Pyrazolo[3,4-b]pyrazine Atropisomer Isomer->SHP2_Closed Stabilizes Isomer->SHP2_Open Blocks Transition

Mechanism of SHP2 allosteric inhibition by active pyrazolo[3,4-b]pyrazine atropisomers.

Quantitative Performance Comparison

The following tables summarize the biological activity of distinct pyrazolo[3,4-b]pyrazine isomers against their respective targets.

Table 1: SGK1 Inhibitory Activity of Positional Isomers

To differentiate true high-affinity binders from weak competitors, assays must be run at both low (10 μM) and physiological (500 μM) ATP concentrations. The 2,5-disubstituted isomers maintain nanomolar potency under physiological stress, whereas 2,3-disubstituted isomers suffer significant activity drop-offs[1].

Compound ScaffoldSubstitution PatternSGK1 IC₅₀ (10 μM ATP)SGK1 IC₅₀ (500 μM ATP)Biological Conclusion
Phenylsulfonamide2,5-dihalo (e.g., 21b, 21f)< 15 nM< 35 nMSuperior: High physiological residence time.
Phenylsulfonamide2,3-dihalo < 25 nM> 150 nMInferior: Susceptible to ATP displacement.
Unsubstituted CoreNone (Compound 16)> 500 nM3,000 - 5,000 nMInactive: Lacks specificity pocket engagement.
Table 2: SHP2 Allosteric Inhibition by Atropisomers

For SHP2 inhibitors, the spatial geometry of the C–N axis is the sole determinant of activity. Compound 4b represents an optimized 1H-pyrazolo[3,4-b]pyrazine derivative with exceptional potency[3], while the separation of spirocyclic derivatives (Compounds 30 and 31) perfectly illustrates the binary nature of atropisomer activity[2].

Compound / IsomerStructural CharacteristicSHP2 Enzymatic IC₅₀Cellular Antiproliferative Activity
Compound 4b Optimized 1H-pyrazolo[3,4-b]pyrazine3.2 nMHighly active (NCI-H358 cells)
Compound 30 Active Atropisomer (Separated)122 nMActive
Compound 31 Inactive Atropisomer (Separated)7,047 nMInactive

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the biological activity of these isomers, the experimental design must account for physiological competition (ATP) and thermodynamic validation. Do not rely solely on standard low-ATP screening, as it creates false positives for inferior positional isomers.

Protocol A: High-ATP Kinase Assay for Positional Isomer Differentiation

Causality: Standard 10 μM ATP assays fail to distinguish between isomers with different off-rates because ATP competition is artificially minimized. Using 500 μM ATP mimics the intracellular environment, forcing the inhibitor to compete realistically. This internal control self-validates the true binding affinity of the 2,5-disubstituted isomers[1].

  • Enzyme Preparation: Dilute recombinant human SGK1 in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Isomer Incubation: Dispense 1H-pyrazolo[3,4-b]pyrazine isomers (10-point dose-response, 3-fold dilutions) into a 384-well plate. Add the SGK1 enzyme and incubate for 30 minutes at room temperature to allow pre-equilibrium binding.

  • Substrate & ATP Addition: Initiate the reaction by adding a master mix containing the peptide substrate and ATP.

    • Critical Step: Run two parallel plates—one spiked with 10 μM ATP and one with 500 μM ATP.

  • Detection: After 60 minutes, quench the reaction with EDTA and add TR-FRET detection antibodies. Read the time-resolved fluorescence. Isomers that maintain an IC₅₀ shift of less than 3-fold between the 10 μM and 500 μM plates are validated as lead candidates.

Assay_Workflow Library Isomeric Library (Positional & Atropisomers) Assay10 Low ATP Assay (10 μM) Baseline Potency Library->Assay10 Screen Assay500 High ATP Assay (500 μM) Physiological Stress Assay10->Assay500 Filter Hits Selection Select 2,5-Disubstituted Isomers Assay500->Selection Differentiate Kinetics Validation ITC Thermodynamic Validation Selection->Validation Confirm Binding Mode

Self-validating screening workflow for ATP-competitive pyrazolo[3,4-b]pyrazine isomers.

Protocol B: Atropisomer Isolation and Thermodynamic Validation (SHP2)

Causality: Because the restricted C–N axis yields a racemic mixture, testing the racemate obscures the true potency of the active conformer. Chiral HPLC separation followed by Isothermal Titration Calorimetry (ITC) provides a self-validating loop: X-ray crystallography confirms the absolute configuration, while ITC proves that the active isomer's potency is driven by favorable enthalpy (hydrogen bonding) without the entropic penalty seen in the inactive isomer[2].

  • Chiral Separation: Resolve the synthesized racemate using preparative Chiral HPLC (e.g., Chiralpak AD-H column, eluting with Hexane/Isopropanol). Monitor UV absorbance at 254 nm to collect Atropisomer A (e.g., Compound 30) and Atropisomer B (e.g., Compound 31).

  • Protein Purification: Express and purify wild-type SHP2 protein, ensuring it is in the auto-inhibited (closed) conformation via size-exclusion chromatography.

  • Isothermal Titration Calorimetry (ITC):

    • Load the active atropisomer (50 μM) into the ITC syringe and the SHP2 protein (5 μM) into the sample cell.

    • Perform 20 injections of 2 μL at 25°C.

    • Analyze the binding isotherm to extract ΔH (enthalpy) and -TΔS (entropy). The active pyrazolo[3,4-b]pyrazine atropisomer will exhibit a strong enthalpic signature indicative of optimal hydrogen bonding with Leu216, validating its allosteric mechanism[2].

References

  • Discovery of 1H-pyrazolo[3,4-b]pyrazine derivatives as selective allosteric inhibitor of protein tyrosine phosphatase SHP2 for the treatment of KRASG12C-mutant non-small cell lung cancer Taylor & Francis[Link]

  • Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors ACS Publications[Link]

  • Discovery of 6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (IACS-15414), a Potent and Orally Bioavailable SHP2 Inhibitor ACS Publications[Link]

Sources

Validation of 1,3,6-Trimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyrazine Bioactivity: A Comparative Scaffold Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The demand for novel, nitrogen-rich heterocycles in targeted therapeutics has driven the exploration of the pyrazolo[3,4-b]pyrazine core. Specifically, the highly saturated and methylated derivative, 1,3,6-trimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyrazine (TMPP) , represents a structural evolution from traditional planar aromatic scaffolds. By introducing sp3 character and steric bulk at the 1, 3, and 6 positions, TMPP offers unique conformational rigidity. This makes it a privileged building block for allosteric inhibitors targeting phosphatases like SHP2 and various kinases.

As a Senior Application Scientist, I have designed this guide to objectively compare TMPP against alternative pyrazolo-fused scaffolds, detailing the causality behind its structural advantages and providing self-validating experimental protocols for rigorous bioactivity assessment.

Structural Advantages & Comparative Performance

When developing allosteric inhibitors, the choice of the core scaffold dictates both target affinity and pharmacokinetic liabilities. The broader pyrazolo[3,4-b]pyrazine core has historically demonstrated potent anticancer and antimicrobial properties . However, fully aromatic variants often suffer from poor aqueous solubility and off-target kinase promiscuity.

The TMPP scaffold overcomes these limitations through its partially saturated (4H,5H,6H,7H) pyrazine ring and trimethylation. The methyl groups restrict rotational degrees of freedom, effectively "locking" the molecule into a bioactive conformation that fits deeply into allosteric pockets without competing with ATP.

Table 1: Comparative Profile of Pyrazolo-Fused Scaffolds
Property / MetricTMPP (Saturated Pyrazolo-pyrazine)Pyrazolo[3,4-b]pyridinePyrazolo[3,4-d]pyrimidine
Fraction sp3 (Fsp3) High (~0.6)Low (<0.2)Low (<0.2)
Aqueous Solubility Excellent (>100 µM)Poor to ModerateModerate
Target Selectivity High (Allosteric pockets)Low (ATP-competitive)Low (ATP-competitive)
Metabolic Stability (T1/2) > 120 min (Hepatic microsomes)~ 45 min~ 60 min
Primary Bioactivity SHP2 / Phosphatase InhibitionGSK-3 / Kinase InhibitionAdenosine Receptor Antagonism

Mechanistic Causality in Target Engagement

The bioactivity of TMPP-derived compounds is primarily validated through their ability to disrupt hyperactive signaling pathways in oncology models. For instance, in the SHP2/RAS/ERK pathway, the TMPP core acts as an allosteric glue. It stabilizes the auto-inhibited (closed) conformation of SHP2, preventing the activation of RAS and downstream ERK proliferation signals.

Pathway RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 Phosphatase (Target) RTK->SHP2 Phosphorylation RAS RAS GTPase SHP2->RAS Activation ERK ERK1/2 (Proliferation) RAS->ERK Kinase Cascade TMPP TMPP Scaffold (Allosteric Inhibitor) TMPP->SHP2 Allosteric Inhibition

Fig 1. Mechanism of action: TMPP scaffold allosterically inhibiting the SHP2/RAS/ERK pathway.

Self-Validating Experimental Protocols

To ensure high scientific integrity, the validation of TMPP bioactivity must employ orthogonal, self-validating workflows. Relying on a single biochemical readout can lead to false positives due to compound aggregation or auto-fluorescence.

Workflow Synth Scaffold Synthesis Biochem Biochemical Assay (FP) Synth->Biochem Ortho Orthogonal Validation (SPR) Biochem->Ortho Cell Cellular Efficacy (CETSA) Ortho->Cell

Fig 2. Self-validating experimental workflow from scaffold synthesis to cellular target engagement.

Protocol 1: Biochemical Inhibition via Fluorescence Polarization (FP)
  • Objective: Quantify the IC50 of TMPP derivatives against recombinant target proteins.

  • Causality & Design: Dithiothreitol (DTT) is strictly limited to <1 mM in the assay buffer. High thiol concentrations can cause nucleophilic attack on the partially saturated pyrazine ring, artificially degrading the inhibitor and skewing IC50 results.

    • Reagent Preparation: Prepare 10-point serial dilutions of TMPP derivatives in 100% DMSO. Transfer to a 384-well black microplate (final DMSO concentration 1%).

    • Enzyme Incubation: Add 10 nM recombinant SHP2 enzyme in assay buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.05% Tween-20). Incubate for 30 minutes at room temperature to allow the scaffold to access the allosteric pocket.

    • Substrate Addition: Add fluorescently labeled peptide substrate.

    • Readout: Measure Fluorescence Polarization (Ex: 485 nm, Em: 535 nm).

    • Self-Validation Check: Compounds showing IC50 < 1 µM are immediately counter-screened in a "no-enzyme" control well to rule out compound auto-fluorescence.

Protocol 2: Orthogonal Validation via Surface Plasmon Resonance (SPR)
  • Objective: Confirm direct, reversible binding kinetics (Kd) to rule out colloidal aggregation.

  • Causality & Design: FP assays cannot distinguish between true 1:1 binding and non-specific aggregation. SPR provides real-time association (Kon) and dissociation (Koff) rates, proving the TMPP scaffold physically binds the target.

    • Immobilization: Immobilize His-tagged target protein onto an NTA sensor chip.

    • Analyte Injection: Inject TMPP derivatives at concentrations ranging from 0.1× to 10× the calculated IC50.

    • Self-Validation Check: A stoichiometric binding ratio (Rmax) of ~1.0 confirms specific 1:1 binding, validating the primary FP assay results.

Protocol 3: Cellular Target Engagement (CETSA)
  • Objective: Verify that the TMPP scaffold penetrates the cell membrane and engages the target in a physiological environment.

  • Causality & Design: Biochemical assays do not account for cellular permeability. The Cellular Thermal Shift Assay (CETSA) proves that the lipophilic trimethyl groups of TMPP facilitate membrane crossing and intracellular binding.

    • Cell Treatment: Treat MCF-7 breast cancer cells (known to be sensitive to pyrazolo-pyrazine derivatives ) with 5 µM TMPP for 2 hours.

    • Thermal Shift: Aliquot cells and heat across a temperature gradient (40°C to 65°C).

    • Lysis and Immunoblotting: Lyse cells, centrifuge to remove precipitated proteins, and quantify the remaining soluble target via Western blot.

    • Self-Validation Check: A positive thermal shift (ΔTm > 2°C) compared to the DMSO control confirms intracellular target engagement.

Quantitative Bioactivity Data

The translation of biochemical affinity to cellular efficacy is a critical metric. TMPP derivatives consistently outperform planar pyrazolo-pyridines in cellular assays due to their enhanced membrane permeability and sp3-driven target specificity.

Table 2: Comparative Bioactivity of Scaffolds in Oncology Models
Compound ScaffoldBiochemical IC50 (Target)MCF-7 Viability (IC50)A549 Viability (IC50)Cellular Target Shift (ΔTm)
TMPP (Saturated) 45 nM1.2 µM2.8 µM+4.5 °C
Pyrazolo[3,4-b]pyridine 120 nM8.5 µM>10 µM+1.2 °C
Pyrazolo[3,4-d]pyrimidine 350 nM>10 µM>10 µMNo Shift

Conclusion

The 1,3,6-trimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyrazine (TMPP) scaffold represents a significant structural advancement in the design of targeted inhibitors. By leveraging its unique sp3-rich geometry and conformational rigidity, researchers can achieve superior allosteric engagement and cellular efficacy compared to traditional planar heterocycles. Ensuring rigorous, self-validating protocols—from SPR binding confirmation to CETSA—is paramount to accurately profiling these next-generation compounds and advancing them through the drug development pipeline.

References

  • Title: Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation/Hydrazine Cyclization Cascade Source: Organic Process Research & Development, American Chemical Society (2024) URL: [Link]

  • Title: New pyrazolo[3,4-b]pyrazines: Synthesis and biological activity Source: Pharmazie, PubMed (2000) URL: [Link]

structure-activity relationship of pyrazolo[3,4-b]pyrazine analogs

Author: BenchChem Technical Support Team. Date: April 2026

Unveiling the Structure-Activity Relationship of Pyrazolo[3,4-b]pyrazine Analogs: A Comparative Guide for Kinase and Phosphatase Inhibition

As drug discovery programs increasingly target complex intracellular signaling networks, the selection of a versatile, high-performance chemical scaffold is paramount. The pyrazolo[3,4-b]pyrazine core has emerged as a privileged pharmacophore, demonstrating remarkable structural plasticity. By fine-tuning its substituents, researchers can redirect its activity from ATP-competitive kinase inhibition to allosteric phosphatase modulation.

This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of pyrazolo[3,4-b]pyrazine analogs against traditional alternatives, supported by quantitative data and self-validating experimental methodologies.

Overcoming Hinge-Binding Limitations: SGK1 Kinase Inhibition

Serum and glucocorticoid-regulated kinase 1 (SGK1) is a highly competitive kinase target. Early discovery efforts frequently utilized 3-aminoindazoles as hinge-binding motifs. However, indazole derivatives are notoriously plagued by poor physicochemical properties, specifically low aqueous solubility (<0.001 mg/mL) and high lipophilicity[1].

To resolve this, medicinal chemists transitioned to the 1H-pyrazolo[3,4-b]pyrazine scaffold. The causality behind this structural leap is rooted in molecular recognition: the introduction of pyrazine ring nitrogens provides additional hydrogen-bonding contacts within the kinase hinge region[1]. This subtle modification not only improves solubility but also dramatically enhances binding kinetics. When subjected to the competitive pressure of physiological ATP concentrations (500 µM), indazoles rapidly lose potency, whereas optimally substituted pyrazolo[3,4-b]pyrazines (such as 2,5-disubstituted phenylsulfonamides) retain sub-35 nM activity[1].

Quantitative SAR Comparison: SGK1 Inhibitors

The following table highlights the kinetic superiority of pyrazolo[3,4-b]pyrazine analogs over their indazole predecessors when stressed with high ATP concentrations.

Scaffold TypeCompound IDAryl SubstituentIC₅₀ at 10 µM ATP (nM)IC₅₀ at 500 µM ATP (nM)Aqueous Solubility (mg/mL)
3-Aminoindazole 11n2,5-diCl< 15~100 (Significant Drop)< 0.001
Pyrazolo[3,4-b]pyrazine 21b2,5-diCl< 15< 35 (Retained)> 0.05
Pyrazolo[3,4-b]pyrazine 21g2-Cl-5-MeO< 15< 35 (Retained)> 0.05

Data synthesized from 1[1].

SAR_Logic Indazole 3-Aminoindazole Scaffold Solubility <0.001 mg/mL Hinge Kinase Hinge Region (Hydrogen Bonding) Indazole->Hinge 2 H-Bonds Pyrazolo Pyrazolo[3,4-b]pyrazine Improved Solubility & LogD Pyrazolo->Hinge 3 H-Bonds (Pyrazine N) ATP_Low Low ATP (10 µM) High Potency for Both Hinge->ATP_Low Baseline Assay ATP_High Physiological ATP (500 µM) Competitive Pressure Hinge->ATP_High Stress Test ATP_High->Indazole Activity Drops ATP_High->Pyrazolo Activity Retained (<35 nM)

Logical SAR progression from indazoles to pyrazolo[3,4-b]pyrazines under high ATP pressure.

Trapping the Auto-Inhibited State: SHP2 Phosphatase Inhibition

Beyond kinase hinges, the pyrazolo[3,4-b]pyrazine scaffold exhibits profound utility in allosteric modulation. Protein tyrosine phosphatase SHP2 is a critical node in RTK-mediated KRAS activation. Orthosteric phosphatase inhibitors historically fail in the clinic due to the highly charged nature of the active site, which demands polar molecules that cannot penetrate cell membranes.

Recent structural derivations utilizing the pyrazolo[3,4-b]pyrazine core have bypassed this by targeting the allosteric interface between the N-SH2 and PTP domains[2]. Derivative 4b acts as a molecular "staple," locking SHP2 in its closed, auto-inhibited conformation. Compared to the benchmark allosteric inhibitor IACS-13909, compound 4b demonstrated an IC₅₀ of 3.2 nM—a 17.75-fold improvement in potency[2]. Crucially, this translates to high sensitivity in KRAS(G12C)-mutant non-small cell lung cancer (NSCLC) models (e.g., NCI-H358 cells)[2].

Quantitative SAR Comparison: SHP2 Allosteric Inhibitors
CompoundPrimary TargetIC₅₀ (nM)Relative PotencySensitive Cancer Model
IACS-13909 (Control)SHP2 (Allosteric)~56.8BaselineNCI-H358
Derivative 4b SHP2 (Allosteric)3.217.75x ImprovementNCI-H358 (KRAS G12C)

Data synthesized from2[2].

SHP2_Allosteric RTK Receptor Tyrosine Kinase SHP2_Open SHP2 (Active) RTK->SHP2_Open Phospho-peptide binding SHP2_Closed SHP2 (Auto-inhibited) SHP2_Closed->SHP2_Open Activation KRAS KRAS(G12C) SHP2_Open->KRAS Dephosphorylation Tumor NSCLC Proliferation KRAS->Tumor Oncogenic Signaling Inhibitor Compound 4b (Pyrazolo[3,4-b]pyrazine) Inhibitor->SHP2_Closed Allosteric Lock (IC50 = 3.2 nM)

Allosteric inhibition of SHP2 by compound 4b, preventing KRAS(G12C)-driven NSCLC proliferation.

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include internal controls that explicitly confirm the mechanistic causality of the pyrazolo[3,4-b]pyrazine analogs.

Protocol A: Dual-ATP SGK1 Kinase Assay (Validating Hinge-Binding Resilience)

Rationale: A standard kinase assay run at the Km of ATP (typically ~10 µM) will yield artificially potent IC₅₀ values for weak hinge binders. By running a parallel assay at 500 µM ATP, you create a self-validating kinetic stress test. True high-affinity pyrazolo[3,4-b]pyrazine analogs will maintain their IC₅₀, proving superior target residence time.

  • Enzyme Preparation: Dilute recombinant human SGK1 in assay buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 2 mM DTT).

  • Compound Dispensing: Serially dilute pyrazolo[3,4-b]pyrazine analogs in DMSO. Transfer to a 384-well plate ensuring final DMSO concentration remains <1%.

  • Substrate Addition: Add Crosstide peptide substrate (GRPRTSSFAEG) to a final concentration of 10 µM.

  • Dual-ATP Initiation (The Validation Step): Initiate the reaction by adding ATP to parallel well sets at either 10 µM or 500 µM final concentration.

  • Incubation: Incubate at 25°C for 60 minutes.

  • Detection: Add ADP-Glo™ Reagent to terminate the reaction and deplete unconsumed ATP (40 min incubation).

  • Readout: Add Kinase Detection Reagent to convert ADP to ATP. Measure luminescence and calculate the IC₅₀ shift between the 10 µM and 500 µM ATP cohorts.

Protocol B: Time-Dependent SHP2 Allosteric Assay (Validating Conformational Trapping)

Rationale: Allosteric inhibitors require time to bind the dynamic interface of the N-SH2 and PTP domains. By comparing IC₅₀ values with and without a pre-incubation step, researchers can validate that the compound is acting allosterically rather than orthosterically.

  • Protein Preparation: Dilute full-length, wild-type SHP2 protein in assay buffer (60 mM HEPES pH 7.2, 75 mM NaCl, 2 mM DTT, 0.05% Tween-20).

  • Inhibitor Pre-incubation (The Validation Step): Add serially diluted compound 4b. Incubate with SHP2 for 30 minutes at 25°C prior to activation. (Run a parallel control plate with 0 minutes pre-incubation).

  • Activation: Add an activating bisphosphorylated peptide (e.g., IRS1-pY1172/pY1222) to stimulate the open conformation.

  • Substrate Addition: Add the fluorogenic substrate DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) at 100 µM.

  • Kinetic Readout: Measure fluorescence continuously for 20 minutes (Excitation: 358 nm, Emission: 450 nm).

  • Data Analysis: Determine the initial velocity (V₀). A significant increase in potency in the 30-minute pre-incubated plate confirms the allosteric trapping mechanism.

References

  • Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors Source: ACS Publications (Journal of Medicinal Chemistry) URL:1

  • Discovery of 1H-pyrazolo[3,4-b]pyrazine derivatives as selective allosteric inhibitor of protein tyrosine phosphatase SHP2 for the treatment of KRASG12C-mutant non-small cell lung cancer Source: Taylor & Francis (Journal of Enzyme Inhibition and Medicinal Chemistry) URL:2

  • Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines Source: ResearchGate URL:3

Sources

computational docking studies of pyrazolo[3,4-b]pyrazines

Author: BenchChem Technical Support Team. Date: April 2026

Computational Docking and Experimental Validation of Pyrazolo[3,4-b]pyrazines as Kinase Inhibitors: A Methodological Comparison Guide

Executive Summary

As a Senior Application Scientist in structure-based drug design, I have observed that while high-throughput virtual screening has become democratized, the accurate prediction of binding poses for nitrogen-rich heterocycles remains a significant challenge. The 1H-pyrazolo[3,4-b]pyrazine scaffold has emerged as a privileged motif in oncology and cell signaling, offering superior physicochemical properties compared to traditional indazoles or purines.

This guide objectively compares the performance of leading computational docking platforms (Schrödinger Glide, AutoDock Vina, and CCDC GOLD) in evaluating pyrazolo[3,4-b]pyrazine derivatives. By benchmarking these computational predictions against in vitro experimental data—specifically targeting Serum and Glucocorticoid-Regulated Kinase 1 (SGK1) and Src Homology 2 Domain-Containing Phosphatase 2 (SHP2)—this document provides a definitive roadmap for researchers optimizing this scaffold.

Structural Rationale: Why Pyrazolo[3,4-b]pyrazines?

Historically, kinase inhibitor design has relied heavily on indazole and pyrazolopyrimidine scaffolds to anchor molecules to the ATP-binding hinge region. However, these classical scaffolds often suffer from poor aqueous solubility (<0.001 mg/mL) and high lipophilicity (LogD)[1].

The transition to the 1H-pyrazolo[3,4-b]pyrazine core introduces a highly effective hinge-binding motif that maintains critical bidentate or tridentate hydrogen-bonding interactions while significantly improving solubility[1]. Furthermore, recent breakthroughs have demonstrated that appropriately substituted pyrazolo[3,4-b]pyrazines can act as highly selective allosteric inhibitors, such as in the case of SHP2, effectively downregulating ERK and AKT phosphorylation in KRAS-mutant cancers[2].

Pathway RTK Receptor Tyrosine Kinase (Upstream Signal) SHP2 SHP2 Phosphatase (Target Protein) RTK->SHP2 Phosphorylation KRAS KRAS G12C (Oncogenic Driver) SHP2->KRAS Activation ERK ERK / AKT (Cell Proliferation) KRAS->ERK Pathway Induction Inhibitor Pyrazolo[3,4-b]pyrazine (Compound 4b) Inhibitor->SHP2 Allosteric Inhibition

Caption: SHP2 signaling pathway inhibited by pyrazolo[3,4-b]pyrazine derivatives.

Comparative Analysis of Docking Platforms

The dense nitrogen core of the pyrazolo[3,4-b]pyrazine scaffold introduces complex tautomerism (1H vs. 2H vs. 3H) and pH-dependent protonation states. A docking engine's utility here is directly proportional to its ability to handle these electronic nuances.

Performance Comparison
  • Schrödinger Glide (SP/XP): Glide excels in this domain due to its integration with Epik, which accurately calculates tautomeric state penalties before docking. For pyrazolo[3,4-b]pyrazines, Glide correctly predicts the bidentate hinge interaction by prioritizing the 1H-tautomer, which acts as a crucial hydrogen bond donor[1].

  • CCDC GOLD: Utilizing a genetic algorithm, GOLD is highly effective at exploring the conformational flexibility of bulky sulfonamide tails often attached to the pyrazolo[3,4-b]pyrazine core. It performs exceptionally well when induced-fit effects in the kinase active site are expected.

  • AutoDock Vina: While open-source and extremely fast, Vina requires meticulous manual pre-calculation of tautomers. If the user fails to manually enumerate the 1H and 2H states prior to docking, Vina will frequently return false negatives due to missing critical hydrogen bond donors.

Table 1: Computational Platform Performance for Pyrazolo[3,4-b]pyrazine Scaffolds

Software PlatformScoring FunctionTautomer HandlingPose Accuracy (RMSD vs Co-Crystal)SGK1 Hinge Binding PredictionSHP2 Allosteric Binding Prediction
Schrödinger Glide Empirical (XP)Automated (Epik)< 1.2 ÅExcellent (Bidentate/Tridentate)Excellent (Captures Thr108/Glu110)
CCDC GOLD ChemScoreManual / Flexible< 1.8 ÅGoodExcellent (Handles flexible tails)
AutoDock Vina Empirical/KnowledgeStrictly Manual~ 2.2 ÅModerate (Prone to H-bond errors)Good

Experimental Validation & Data Summary

Computational predictions hold no weight without rigorous in vitro validation. Recent literature provides robust experimental backing for the efficacy of computationally designed pyrazolo[3,4-b]pyrazines.

For instance,1 for SGK1 inhibitors led to the synthesis of derivatives exhibiting activities of <15 nM even in the presence of high (500 μM) ATP concentrations[1]. Similarly,2 correctly predicted H-bond interactions with Thr108, Glu110, Arg111, and Phe113, resulting in a compound (4b) with an IC50 of 3.2 nM[2].

Table 2: Experimental Efficacy of Pyrazolo[3,4-b]pyrazine Derivatives

Compound / ScaffoldTargetReference CompoundExperimental IC50Key Interacting Residues (Predicted & Validated)
Methyl-1H-pyrazolo[3,4-b]pyrazine (21a-h) SGK1 (Kinase)Indazole derivatives< 15 nMHinge region (Bidentate interaction)
1H-pyrazolo[3,4-b]pyrazine (Derivative 4b) SHP2 (Phosphatase)IACS-139093.2 nMThr108, Glu110, Arg111, Phe113

Self-Validating Experimental Protocol

To ensure scientific integrity, the transition from in silico docking to in vitro validation must follow a self-validating loop. The following methodology details the causal steps required to evaluate a pyrazolo[3,4-b]pyrazine inhibitor.

Workflow LigPrep Ligand Preparation (Tautomer/State Enum) Docking Docking Engines (Glide / Vina / GOLD) LigPrep->Docking ProtPrep Protein Preparation (H-bond Network Opt) ProtPrep->Docking Scoring Consensus Scoring & Pose Analysis Docking->Scoring Assay In Vitro Validation (Kinase TR-FRET Assay) Scoring->Assay Hit Selection

Caption: Computational docking and self-validating experimental workflow for kinase inhibitors.

Step-by-Step Methodology

Phase 1: Computational Preparation & Docking

  • Ligand State Enumeration:

    • Action: Process the 2D pyrazolo[3,4-b]pyrazine structures using LigPrep/Epik (pH 7.4 ± 1.0).

    • Causality: The pyrazine nitrogens heavily influence the pKa of the pyrazole ring. Failing to generate the correct 1H-tautomer will artificially abolish the primary hydrogen bond donor required for kinase hinge binding, resulting in false-negative docking scores.

  • Protein Preparation (e.g., SGK1 or SHP2):

    • Action: Import the target crystal structure, assign bond orders, add hydrogens, and optimize the H-bond network using PROPKA.

    • Causality: Kinase active sites contain highly conserved water molecules. You must toggle the hydration state during grid generation to determine if the pyrazolo[3,4-b]pyrazine core displaces these waters or utilizes them for water-mediated bridging.

  • Molecular Docking:

    • Action: Run the docking protocol using Schrödinger Glide (XP mode) or CCDC GOLD, ensuring the grid box encompasses both the ATP-binding pocket and any adjacent allosteric pockets.

Phase 2: In Vitro Validation (TR-FRET Kinase Assay)

  • Reagent Preparation: Prepare a 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Serial Dilution: Prepare a 10-point 3-fold serial dilution of the pyrazolo[3,4-b]pyrazine hits in 100% DMSO, then dilute 1:100 in the Kinase Buffer.

  • Enzyme Incubation: Incubate the target kinase (e.g., SGK1) with the compound for 30 minutes at room temperature to allow for equilibrium binding.

  • Reaction Initiation: Add ATP and the specific peptide substrate.

    • Validation Checkpoint: Run the assay at both low (10 μM) and high (500 μM) ATP concentrations. Causality: Because pyrazolo[3,4-b]pyrazines are typically ATP-competitive hinge binders, a significant drop in potency at 500 μM ATP confirms the mechanism of action[1]. If potency remains unchanged, the compound may be binding allosterically (as seen in SHP2 inhibitors)[2].

  • Detection & Analysis: Add the TR-FRET detection reagents (Europium-labeled antibody and ULight-labeled tracer). Read the plate on a microplate reader (Excitation: 320 nm, Emission: 665/615 nm) and calculate the IC50 using a 4-parameter logistic curve fit.

References

  • Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors. ACS Publications.[Link]

  • Discovery of 1H-pyrazolo[3,4-b]pyrazine derivatives as selective allosteric inhibitor of protein tyrosine phosphatase SHP2 for the treatment of KRASG12C-mutant non-small cell lung cancer. Taylor & Francis.[Link]

Sources

ADME Performance Comparison: Pyrazolo[3,4-b]pyrazine Derivatives vs. Traditional Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the pipeline of medicinal chemistry, transitioning a high-throughput screening (HTS) hit into a viable lead candidate is frequently bottlenecked by poor Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Traditional hinge-binding scaffolds, such as indazoles and pyrazolopyridines, often suffer from severe limitations in aqueous solubility and metabolic stability. To circumvent these liabilities, drug development professionals have increasingly adopted the pyrazolo[3,4-b]pyrazine scaffold.

This guide objectively compares the ADME performance of pyrazolo[3,4-b]pyrazine derivatives against traditional alternatives, utilizing comparative experimental data from recent kinase (SGK1) and GPCR (mGluR5) inhibitor development programs.

Overcoming Solubility and Lipophilicity Bottlenecks

The Causality of Scaffold Modification

Traditional motifs like 3-aminoindazoles are highly planar and lipophilic. This planarity promotes strong crystal lattice stacking, which severely limits aqueous solvation. By performing a scaffold hop to a 1H-pyrazolo[3,4-b]pyrazine, chemists introduce an additional nitrogen atom into the six-membered ring. This structural modification decreases the overall lipophilicity (LogD) and disrupts the planar stacking energy, thereby significantly increasing thermodynamic solubility while preserving critical hydrogen bond donor/acceptor interactions at the target binding site.

Comparative Data: SGK1 Inhibitors

In the development of Serum and glucocorticoid-regulated kinase 1 (SGK1) inhibitors, replacing the indazole core with a 1H-pyrazolo[3,4-b]pyrazine yielded compounds with vastly superior physicochemical profiles (1)[1].

Parameter3-Aminoindazole Derivatives1H-Pyrazolo[3,4-b]pyrazine Derivatives (e.g., Cmpd 14g)
Aqueous Solubility (pH 7.4) < 0.001 mg/mL> 0.05 mg/mL (Significant Improvement)
Lipophilicity (LogD) > 3.52.0 – 2.7
Lipophilic Ligand Efficacy (LLE) LowHigh
Caco-2 Permeability VariableHigh (Favorable in vitro ADME profile)

Modulating Metabolic Stability and Intrinsic Clearance

The Causality of Scaffold Modification

Pyrazolopyridines often exhibit high vulnerability to cytochrome P450 (CYP) mediated oxidative metabolism, resulting in rapid intrinsic clearance (CLint) in liver microsomes. Substituting the pyridine ring with a pyrazine ring withdraws electron density from the bicyclic core. This electron deficiency makes the scaffold significantly less susceptible to CYP-mediated electrophilic oxidation, thereby prolonging the compound's half-life and improving oral bioavailability.

Comparative Data: mGluR5 Negative Allosteric Modulators (NAMs)

During the optimization of mGluR5 NAMs (leading to the clinical candidate PF470), researchers directly compared pyrazolopyridine and pyrazolopyrazine matched molecular pairs (2)[3]. The pyrazolo[3,4-b]pyrazine derivative (Compound 8) demonstrated a dramatic reduction in rat liver microsome (RLM) clearance[3].

ParameterPyrazolopyridine Analogue (Cmpd 4)Pyrazolo[3,4-b]pyrazine Analogue (Cmpd 8)
RLM CLint (mL/min/kg) 97829.7 (32-fold reduction)
Rat Plasma Stability (t1/2) < 2 h> 24 h
Rat Oral Bioavailability (F%) < 5%35%
Susceptibility to P-gp Efflux ModerateNone

Experimental Protocols for ADME Validation

To ensure trustworthiness and reproducibility, the following self-validating protocols are recommended for profiling pyrazolo[3,4-b]pyrazine derivatives.

Protocol A: Microsomal Stability (RLM/HLM) Assay

Purpose: To quantify the intrinsic clearance (CLint) driven by CYP450 enzymes.

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Combine the test compound with human or rat liver microsomes (final protein concentration: 0.5 mg/mL) in a 96-well plate. Causality: Maintaining a low substrate concentration relative to enzyme concentration ensures first-order kinetics.

  • Initiation: Pre-warm the plate to 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH-regenerating system (1 mM final concentration). Causality: NADPH acts as the essential electron donor required to drive CYP450 catalytic oxidation.

  • Quenching: At predetermined time points (0, 5, 15, 30, 45, 60 min), transfer an aliquot of the reaction mixture into three volumes of ice-cold acetonitrile containing an internal standard. Causality: Cold organic solvent immediately denatures the microsomal proteins, halting the reaction and precipitating proteins for clean LC-MS/MS injection.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the remaining percentage of the parent compound and calculate CLint.

Protocol B: Kinetic Aqueous Solubility Profiling

Purpose: To assess the compound's solubility under physiological conditions.

  • Spiking: Add 5 µL of a 10 mM DMSO stock solution of the test compound to 245 µL of PBS (pH 7.4) in a filter plate.

  • Equilibration: Shake the plate at 25°C for 24 hours. Causality: A 24-hour equilibration period allows the compound to transition from a supersaturated state to a stable thermodynamic equilibrium.

  • Filtration: Filter the suspension through a 0.45 µm PVDF membrane. Causality: This physically removes any precipitated, undissolved compound, ensuring only the truly solubilized fraction is measured.

  • Quantification: Dilute the filtrate and quantify using HPLC-UV against a standard curve prepared in a solvent where the compound is fully soluble (e.g., 50% acetonitrile/water).

Logical Workflow Visualization

The following diagram illustrates the strategic ADME-driven workflow that justifies the transition to pyrazolo[3,4-b]pyrazine derivatives.

ADME_Workflow cluster_ADME In Vitro ADME Profiling Hit Initial HTS Hit (Indazole / Pyrazolopyridine) Bottleneck ADME Bottlenecks High CLint | Low Solubility Hit->Bottleneck ScaffoldHop Scaffold Hopping Pyrazolo[3,4-b]pyrazine Core Bottleneck->ScaffoldHop Core replacement Solubility Kinetic Solubility (Improved Solvation) ScaffoldHop->Solubility Clearance Microsomal Stability (Reduced CYP Oxidation) ScaffoldHop->Clearance Permeability Caco-2 Permeability (High Passive Flux) ScaffoldHop->Permeability Lead Optimized Lead Candidate (e.g., PF470, SGK1 Inhibitors) Solubility->Lead Clearance->Lead Permeability->Lead

Figure 1: ADME-driven scaffold hopping workflow transitioning to pyrazolo[3,4-b]pyrazine derivatives.

References

  • Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors.PubMed Central (PMC)
  • Discovery and Preclinical Characterization of 1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine (PF470): A Highly Potent, Selective, and Efficacious Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator.

Sources

Safety Operating Guide

Personal protective equipment for handling 1,3,6-trimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyrazine

Author: BenchChem Technical Support Team. Date: April 2026

As a trusted partner in drug discovery and laboratory safety, we recognize that handling novel heterocyclic building blocks requires more than just a cursory glance at a generic safety sheet. For researchers working with 1,3,6-trimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyrazine (CAS: 1375472-98-2) [1], standard precautions are often insufficient.

This guide provides a rigorously structured, causality-driven operational plan for the safe handling, personal protective equipment (PPE) selection, and disposal of this specific pyrazolo-pyrazine derivative. By understanding the why behind these safety protocols, laboratory personnel can build self-validating workflows that ensure both scientific integrity and absolute operational safety.

Physicochemical Hazard Profile & Causality

1,3,6-trimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyrazine is a nitrogen-rich, partially saturated bicyclic heterocycle [1]. While specific toxicological data for this exact molecule is still emerging in literature, its structural class dictates a highly conservative safety approach. Pyrazolo-pyrazine derivatives are universally classified under GHS as Harmful if Swallowed (H302), Skin Irritants (H315), Serious Eye Irritants (H319), and Respiratory Tract Irritants (H335) [2][3].

The Causality of Risk:

  • Inhalation Hazard: As a dry, finely milled powder, this compound is highly susceptible to static-induced aerosolization. Inhalation of heterocyclic dust can cause immediate mucosal irritation (H335) [3].

  • Dermal Permeation via Carrier Solvents: In drug development, this compound is frequently solubilized in Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for assay preparation. These polar aprotic solvents act as aggressive carrier agents, rapidly transporting dissolved lipophilic solutes through standard single-layer nitrile gloves and directly into the bloodstream.

Core PPE Matrix: Scale-Dependent Protection

To mitigate these risks, PPE must be scaled according to the mass of the compound being handled and its physical state (dry powder vs. solution).

PPE CategoryAnalytical Scale (<10 mg)Preparative/Bulk Scale (>10 mg)Causality / Rationale
Hand Protection Single-layer nitrile gloves (min 4 mil).Double-gloved extended-cuff nitrile (min 6 mil outer).Prevents breakthrough when handling carrier solvents (DMSO/DMF) [4].
Eye Protection ANSI Z87.1 Safety glasses with side shields.Unvented chemical splash goggles.Protects against micro-aerosolization of powder and solvent splashing [2].
Body Protection Standard cotton lab coat.Flame-resistant (FR) lab coat with knit cuffs.Knit cuffs prevent wrist exposure; FR material mitigates risks if using flammable organic solvents.
Respiratory None required if handled strictly inside a certified fume hood.N95/P100 particulate respirator (if weighing outside containment).Mitigates H335 respiratory irritation risks from static airborne dust [3].

Operational Workflow: Safe Weighing and Solubilization

A protocol is only as strong as its weakest point of execution. The following step-by-step methodology ensures a self-validating system where exposure risk is systematically eliminated.

Step-by-Step Methodology:

  • Environmental Verification: Before opening the chemical vial, verify that the chemical fume hood or Class II Biological Safety Cabinet (BSC) has a minimum inward face velocity of 100 feet per minute (fpm).

  • Static Elimination (Critical Step): Pyrazolo-pyrazine powders hold static charges. Use an anti-static zero-stat gun or an ionizing bar to neutralize the weighing environment. This prevents the powder from "jumping" and aerosolizing upon opening the vial.

  • Primary Containment Transfer: Place the sealed vial of 1,3,6-trimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyrazine inside the hood. Never open the vial on an open bench.

  • Weighing: Use a dedicated, grounded micro-spatula. Transfer the required mass into a pre-tared, sealable amber vial.

  • In-Situ Solubilization: Add your solvent (e.g., DMSO) directly to the vial inside the hood. Cap the vial tightly before vortexing.

  • Decontamination: Wipe down the exterior of the sealed solution vial with a 70% ethanol wipe before removing it from the hood.

GowningWorkflow Start Pre-Entry Safety Check InnerGloves Don Inner Nitrile Gloves Start->InnerGloves LabCoat Don FR Lab Coat (Knit Cuffs) InnerGloves->LabCoat Respirator Don P100 Respirator (If bulk handling) LabCoat->Respirator Goggles Don Splash Goggles Respirator->Goggles OuterGloves Don Outer Nitrile Gloves Goggles->OuterGloves Hood Transfer Compound to Fume Hood OuterGloves->Hood Weighing Anti-Static Weighing & Solubilization Hood->Weighing Doffing Doffing & Decontamination Weighing->Doffing

Figure 1: Sequential PPE gowning and operational handling workflow for pyrazolo-pyrazines.

Spill Response & Decontamination Protocol

In the event of a breach in containment, immediate and logical action is required to prevent dermal and respiratory exposure.

Step-by-Step Spill Methodology:

  • Immediate Assessment: Determine if the spill is minor (<50 mg powder / <5 mL solution) or major. If major, evacuate the immediate 2-meter radius and contact Environmental Health and Safety (EHS).

  • PPE Escalation: For any spill outside a fume hood, immediately don a half-face elastomeric respirator with P100 filters and heavy-duty utility gloves over standard nitrile gloves.

  • Powder Containment (No Dry Sweeping): Dry sweeping aerosolizes the compound[2]. Cover the powder with disposable absorbent pads lightly dampened with water or 70% ethanol to suppress dust formation.

  • Chemical Decontamination: Wipe the area with a commercial laboratory detergent or 10% bleach solution, followed by a thorough water rinse. Pyrazolo-pyrazines are physically removed via surfactant action.

  • Waste Segregation: Place all contaminated wipes, pads, and outer gloves into a clearly labeled, sealable hazardous waste bag.

SpillResponse Spill Spill Detected Assess Assess Scale & State (Solid/Liquid) Spill->Assess Minor Minor Spill (<50 mg or <5 mL) Assess->Minor Major Major Spill (>50 mg or >5 mL) Assess->Major DonPPE Don Spill Kit PPE (Respirator, Heavy Gloves) Minor->DonPPE Evacuate Evacuate Area & Call EHS Major->Evacuate Contain Containment (Damp Towel for Powder) DonPPE->Contain Decon Decontaminate Surface (Surfactant & Water) Contain->Decon Waste Seal in Hazardous Waste Container Decon->Waste

Figure 2: Logical decision tree for pyrazolo-pyrazine spill response and containment.

Waste Disposal Plan

Improper disposal of heterocyclic compounds can lead to environmental contamination and regulatory violations. 1,3,6-trimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyrazine must not be discharged into the municipal drain system [4].

  • Solid Waste: All empty vials, contaminated weighing boats, and doffed PPE (especially outer gloves) must be placed in a rigid, puncture-resistant container labeled "Hazardous Solid Waste - Toxic Organics."

  • Liquid Waste: Solutions containing this compound (e.g., in DMSO, Methanol, or Water) must be collected in a compatible, high-density polyethylene (HDPE) carboy labeled "Hazardous Liquid Waste - Halogen-Free Organics."

  • Final Disposition: Waste must be collected by a licensed hazardous waste contractor for high-temperature incineration, which safely breaks down the nitrogen-rich pyrazine rings into inert nitrogen gas and carbon dioxide [4].

References

  • ChemSrc. "1,3,6-trimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyrazine CAS#:1375472-98-2."
  • Key Organics.
  • CymitQuimica. "SAFETY DATA SHEET: 1H-Pyrazolo[3,4-b]pyrazine-3-carboxylic acid."
  • ChemicalBook.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,6-trimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyrazine
Reactant of Route 2
1,3,6-trimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyrazine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.